molecular formula C6H6N4O2 B1309484 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile CAS No. 1002243-79-9

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1309484
CAS No.: 1002243-79-9
M. Wt: 166.14 g/mol
InChI Key: AVGYTRKUYWYTNV-UHFFFAOYSA-N
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Description

3-(4-Nitro-1H-pyrazol-1-yl)propanenitrile (CAS 1002243-79-9) is a high-purity chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its molecular formula is C₆H₆N₄O₂, and it has a molecular weight of 166.14 g/mol [ ]. The compound is characterized by a pyrazole ring substituted with a nitro group and a propanenitrile chain, a structure that makes it a valuable building block for constructing complex, biologically active molecules [ ]. This compound serves as a key synthon in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this compound have been strategically employed in the discovery of selective TYK2 inhibitors for the potential treatment of immune-mediated diseases such as inflammatory bowel disease [ ]. Furthermore, its structural framework is integral to synthetic routes for important drug intermediates, including those used in the preparation of therapeutics like Ruxolitinib [ ]. The reactivity of its nitro and nitrile functional groups allows for further functionalization, enabling researchers to create diverse chemical libraries for high-throughput screening in drug discovery programs targeting areas like cancer and inflammation [ ]. Researchers should note that this product is provided for research purposes only. It must be stored in a cool (2-8°C) and dry environment, sealed to maintain its stability and purity [ ]. As with all chemicals of this nature, appropriate safety data sheets should be consulted prior to use.

Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGYTRKUYWYTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. This document details a feasible synthetic pathway, outlines key characterization methodologies, and discusses the potential biological significance of this molecule, drawing upon the known activities of related chemical structures.

Introduction

Heterocyclic compounds containing the pyrazole nucleus are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a nitro group, a well-known pharmacophore, can significantly influence the electronic and biological properties of a molecule. Furthermore, the propanenitrile moiety offers a versatile handle for further chemical modifications. The target compound, this compound (CAS No. 1002243-79-9), combines these features, making it a molecule of considerable interest for drug discovery and development.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1002243-79-9
Molecular Formula C₆H₆N₄O₂
Molecular Weight 166.14 g/mol
Boiling Point 381.0 ± 22.0 °C at 760 mmHg
Flash Point 184.2 ± 22.3 °C
Refractive Index 1.633
Melting Point Not available

Synthesis Pathway

The synthesis of this compound is proposed as a two-step process, commencing with the nitration of pyrazole to yield 4-nitropyrazole, followed by a base-catalyzed cyanoethylation.

Synthesis_Pathway Pyrazole Pyrazole Four_Nitropyrazole 4-Nitro-1H-pyrazole Pyrazole->Four_Nitropyrazole Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Target_Compound This compound Four_Nitropyrazole->Target_Compound Cyanoethylation Acrylonitrile Acrylonitrile Base Base (e.g., Triton B)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-pyrazole

A one-pot, two-step method is employed for the efficient synthesis of 4-nitropyrazole from pyrazole[1].

  • Materials: Pyrazole, concentrated sulfuric acid, fuming nitric acid (98%), fuming sulfuric acid (20%).

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrazole in concentrated sulfuric acid.

    • Cool the mixture in an ice-water bath.

    • Slowly add a pre-mixed nitrating solution of fuming nitric acid and fuming sulfuric acid to the pyrazole sulfate solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated white solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-nitropyrazole.

Step 2: Synthesis of this compound

The synthesis proceeds via a Michael addition of 4-nitropyrazole to acrylonitrile, a reaction commonly known as cyanoethylation. This reaction is typically base-catalyzed[2].

  • Materials: 4-Nitro-1H-pyrazole, acrylonitrile, a suitable base (e.g., Triton B, sodium methoxide, or potassium carbonate), and a solvent (e.g., dioxane, acetonitrile, or DMF).

  • Procedure:

    • Dissolve 4-nitropyrazole in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a catalytic amount of the base to the solution.

    • Slowly add acrylonitrile to the reaction mixture at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are recommended.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Target Compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP Screening Biological Activity Screening NMR->Screening Signaling_Pathways cluster_cancer Cancer Cell cluster_microbe Microbial Cell Target_Molecule This compound Kinase Protein Kinases Target_Molecule->Kinase inhibits? Apoptosis Apoptosis Target_Molecule->Apoptosis induces? Enzymes Essential Enzymes Target_Molecule->Enzymes inhibits? Proliferation Cell Proliferation Kinase->Proliferation promotes Growth Microbial Growth Enzymes->Growth promotes

References

In-Depth Technical Guide: 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile (CAS No. 1002243-79-9). Due to the limited availability of experimental data in peer-reviewed literature and public databases, this document summarizes the foundational chemical information and presents predicted properties. To offer a comparative context, data for structurally related pyrazole derivatives are also included. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and potential areas for future investigation.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 4-position and a propanenitrile group at the 1-position of the nitrogen atom.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Registry Number 1002243-79-9Chemical Supplier Catalogs
Molecular Formula C₆H₆N₄O₂Chemical Supplier Catalogs
Molecular Weight 166.14 g/mol Chemical Supplier Catalogs
Boiling Point 381.0 ± 22.0 °CPredicted[1]
Density 1.40 ± 0.1 g/cm³Predicted[1]
Storage Condition Room TemperatureFUJIFILM Wako Chemicals

Comparative Analysis with Related Compounds

To provide a frame of reference, the following table summarizes the properties of structurally similar pyrazole derivatives. It is crucial to note that these are distinct molecules, and their properties may not be directly extrapolated to this compound.

Table 2: Properties of Structurally Related Pyrazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-(1H-Pyrazol-1-yl)propanenitrile88393-88-8C₆H₇N₃121.14Useful research chemical for pyrazole synthesis[2].
3-Nitropyrazole26621-44-3C₃H₃N₃O₂113.08IR and Mass Spectrometry data available[3].
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile90953-15-4C₈H₁₀N₄O₂194.19Established molecular formula and weight[4].
3-(4-Chloro-1H-pyrazol-1-yl)propanenitrileNot AvailableC₆H₆ClN₃155.58Commercially available for research[5].

Potential Synthesis Methodology

While a specific experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be conceptualized based on established pyrazole chemistry. A common method for the N-alkylation of pyrazoles is the Michael addition of a pyrazole to an α,β-unsaturated nitrile.

A potential synthetic workflow is outlined below:

SynthesisWorkflow Potential Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Michael_Addition Michael Addition (Base Catalyst, Solvent) 4-Nitro-1H-pyrazole->Michael_Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Reaction_Quenching Reaction Quenching Michael_Addition->Reaction_Quenching Extraction Extraction with Organic Solvent Reaction_Quenching->Extraction Drying Drying over Anhydrous Salt Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Column Chromatography) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: Potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4-nitro-1H-pyrazole in a suitable aprotic solvent (e.g., acetonitrile, DMF), a basic catalyst (e.g., triethylamine, DBU) is added.

  • Addition of Reactant: Acrylonitrile is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with water or a saturated ammonium chloride solution. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Disclaimer: This is a generalized, hypothetical protocol. Actual reaction conditions would require optimization.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity of this compound. Studies on its potential pharmacological effects, mechanism of action, or involvement in any cellular signaling pathways have not been found in the scientific literature.

However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects. The presence of the nitro group, a known electron-withdrawing group, and the cyano group could modulate the electronic properties and potential biological interactions of the molecule. Further research is required to elucidate any biological effects of this specific compound.

Conclusion and Future Directions

This compound is a chemical entity for which basic identifying information is available, but a comprehensive experimental characterization is lacking in the public domain. The predicted properties suggest a high-boiling, dense liquid at room temperature.

For drug development and scientific research, the following future work is recommended:

  • Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol followed by full characterization using modern analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS, and melting point analysis).

  • Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility in various solvents, pKa, and logP.

  • Biological Screening: In vitro screening against a panel of biological targets to identify any potential pharmacological activity.

  • Computational Studies: In silico modeling and docking studies could provide insights into potential biological targets and guide experimental work.

This technical guide underscores the need for further empirical investigation to fully characterize the chemical and biological properties of this compound.

References

An In-Depth Technical Guide to 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile (CAS 1002243-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. It is important to note that while this compound is commercially available, detailed experimental studies on its synthesis, biological activity, and mechanism of action are not extensively reported in publicly accessible scientific literature. Therefore, this guide draws upon existing data for the compound, general knowledge of related chemical structures, and plausible synthetic and biological pathways.

Core Compound Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and a propanenitrile side chain. The presence of the nitro group, a strong electron-withdrawing group, and the pyrazole nucleus, a scaffold known for a wide range of biological activities, suggests its potential as a versatile building block in medicinal chemistry and drug discovery.

PropertyValueSource
CAS Number 1002243-79-9Commercial Suppliers
Molecular Formula C₆H₆N₄O₂Commercial Suppliers
Molecular Weight 166.14 g/mol Calculated
Boiling Point 381.0±22.0 °CChemicalBook[1]

Synthesis

Proposed Experimental Protocol: Michael Addition

This protocol is a generalized procedure based on known Michael additions of N-heterocycles to activated alkenes. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) would be necessary to achieve high yields and purity.

Reactants:

  • 4-nitro-1H-pyrazole

  • Acrylonitrile

  • Basic catalyst (e.g., sodium hydroxide, potassium carbonate, or a non-nucleophilic base like DBU)

  • Solvent (e.g., acetonitrile, DMF, or THF)

Procedure:

  • To a solution of 4-nitro-1H-pyrazole in a suitable solvent, add a catalytic amount of a base.

  • Stir the mixture at room temperature for a short period to facilitate the deprotonation of the pyrazole nitrogen.

  • Slowly add acrylonitrile to the reaction mixture.

  • The reaction can be monitored by Thin Layer Chromatography (TLC) to determine its completion.

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

A patent for a related compound, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, utilizes a Michael addition, supporting the feasibility of this synthetic approach[2].

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product 4_nitro_1H_pyrazole 4-nitro-1H-pyrazole Michael_Addition Michael Addition Reaction in Solvent 4_nitro_1H_pyrazole->Michael_Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Base_Catalyst Base Catalyst Base_Catalyst->Michael_Addition Workup Aqueous Workup & Extraction Michael_Addition->Workup Purification Column Chromatography Workup->Purification Target_Compound This compound Purification->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including:

  • Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).

  • Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation and survival.

  • Antimicrobial: Showing efficacy against a range of bacteria and fungi.

  • Antiviral: Inhibiting viral replication.

  • Analgesic: Modulating pain pathways.

  • Antidepressant: Interacting with neurotransmitter systems.

Given that the target compound is a nitropyrazole derivative, it could potentially exhibit interesting biological properties. For instance, some nitropyrazole-containing compounds have been investigated for their anticancer activities.

Hypothetical Signaling Pathway in Cancer

Based on the known activities of other pyrazole derivatives in cancer, a hypothetical mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Target_Compound This compound (Hypothetical Inhibitor) Target_Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by the title compound.

Future Research Directions

The lack of extensive data on this compound presents a number of opportunities for future research:

  • Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis).

  • Biological Screening: A broad-based biological screening of the compound against various cell lines (cancer, microbial) and enzyme assays to identify any potential therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of the title compound to understand the contribution of the nitro group and the propanenitrile side chain to any observed biological activity.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the underlying mechanism of action and identify the molecular targets would be crucial for its development as a potential therapeutic agent.

Conclusion

This compound (CAS 1002243-79-9) is a readily available chemical entity with a structure that suggests potential for further exploration in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently limited in the public domain, its pyrazole core and nitro-functionalization make it an intriguing candidate for future research. The information and hypothetical pathways presented in this guide are intended to serve as a foundation and stimulus for such investigations. It is imperative that any future work on this compound be accompanied by rigorous experimental validation.

References

In-Depth Technical Guide on the Structure Elucidation of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. A precise understanding of a molecule's three-dimensional architecture and electronic properties is paramount for predicting its biological activity, metabolic fate, and potential toxicities. This technical guide outlines a systematic approach to the structure determination of N-substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. While the primary focus is on the methodology, we will use 3-(1H-pyrazol-1-yl)propanenitrile as a model compound to illustrate the application of various analytical techniques.

Experimental Protocols

The synthesis and purification of the analyte are the initial critical steps before any structural analysis can be performed. Following synthesis, a battery of spectroscopic and analytical techniques are employed to unequivocally determine the chemical structure.

Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile (Representative Compound)

A common and efficient method for the synthesis of N-alkylated pyrazoles is the Michael addition of a pyrazole to an activated alkene, such as acrylonitrile.

Reaction Scheme:

Materials:

  • Pyrazole

  • Acrylonitrile

  • A basic catalyst (e.g., Triton B, sodium hydroxide)

  • An appropriate solvent (e.g., acetonitrile, dioxane)

Procedure:

  • To a solution of pyrazole (1.0 eq) in the chosen solvent, a catalytic amount of the base is added.

  • Acrylonitrile (1.1 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove the catalyst.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the pure 3-(1H-pyrazol-1-yl)propanenitrile.

Spectroscopic and Analytical Characterization

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to record the spectra.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR spectroscopy provides information about the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) is prepared.

  • Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer is commonly used. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

  • Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak [M]⁺ or [M+H]⁺ and various fragment ions.

Data Presentation

The quantitative data obtained from the spectroscopic analyses are summarized in the following tables for the representative compound, 3-(1H-pyrazol-1-yl)propanenitrile.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.55d1.61HH-5 (Pyrazole)
7.51d2.41HH-3 (Pyrazole)
6.30t2.01HH-4 (Pyrazole)
4.40t6.82HN-CH₂
2.95t6.82HCH₂-CN

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
139.5C-3 (Pyrazole)
129.8C-5 (Pyrazole)
117.2CN
106.0C-4 (Pyrazole)
48.0N-CH₂
18.5CH₂-CN

Table 3: IR Spectroscopic Data

Wavenumber (ν, cm⁻¹)Assignment
3110C-H stretch (aromatic)
2950C-H stretch (aliphatic)
2250C≡N stretch (nitrile)
1520C=N stretch (pyrazole ring)
1400C=C stretch (pyrazole ring)

Table 4: Mass Spectrometry Data

m/zInterpretation
121.0639[M]⁺ (Calculated for C₆H₇N₃: 121.0640)
94.0531[M - HCN]⁺
68.0504[Pyrazole]⁺
54.0344[CH₂CH₂CN]⁺

Note: The data presented in these tables are representative for 3-(1H-pyrazol-1-yl)propanenitrile and would be expected to differ for the target compound, 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile, particularly in the chemical shifts of the pyrazole ring protons and carbons due to the strong electron-withdrawing effect of the nitro group.

Mandatory Visualization

The logical workflow for the structure elucidation of a novel compound like this compound is depicted in the following diagram.

structure_elucidation_workflow synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (EI/ESI, HRMS) purification->ms ir IR Spectroscopy purification->ir data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_proposal Propose Structure data_analysis->structure_proposal structure_confirmation Structure Confirmation structure_proposal->structure_confirmation Compare with predicted data

Caption: Workflow for the structure elucidation of a novel compound.

Conclusion

Spectroscopic and Synthesis Data for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile Remains Elusive in Publicly Accessible Records

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches for the spectroscopic data (NMR, IR, MS) and experimental protocols for the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile, detailed information remains largely unavailable in publicly accessible scientific literature and databases.

While the existence of the compound is confirmed through its Chemical Abstracts Service (CAS) number, 1002243-79-9, and its listing by various chemical suppliers, in-depth characterization data and detailed synthetic methodologies are not provided in the available resources.

Key Identifiers and Properties:

  • Chemical Name: this compound

  • CAS Number: 1002243-79-9

  • Molecular Formula: C₆H₆N₄O₂[1]

  • Molecular Weight: 166.14 g/mol [1]

Current Status of Available Data:

Searches for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this specific compound did not yield any published spectra or quantitative data. Similarly, detailed experimental protocols for its synthesis, purification, and analysis are not described in the searched scientific papers and chemical databases.

While information on related compounds, such as 3-nitropyrazole and other pyrazole derivatives, is available, this does not provide the specific data required for a comprehensive technical guide on this compound.

For researchers, scientists, and drug development professionals seeking to work with this compound, the current lack of publicly available spectroscopic and synthesis data presents a significant challenge. The information may be contained within proprietary databases, not yet published research, or require de novo synthesis and characterization.

Due to the absence of the necessary quantitative data, the requested tables and diagrams illustrating experimental workflows could not be generated. Further investigation through specialized chemical synthesis and analysis would be required to establish a complete spectroscopic profile for this compound.

References

Potential Biological Activities of Nitropyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrazole compounds, a class of heterocyclic organic molecules, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a nitro group onto the pyrazole scaffold can profoundly influence the molecule's physicochemical properties, often enhancing its therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of nitropyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Nitropyrazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected nitropyrazole compounds against different human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
trans-[PtCl₂(1-methyl-4-nitropyrazole)₂]MCF-7 (Breast)< 10Cisplatin> 10
trans-[PtCl₂(1-methyl-4-nitropyrazole)₂]ES-2 (Ovarian)~10Cisplatin> 10
trans-[PtCl₂(1-methyl-4-nitropyrazole)₂]A549 (Lung)> 10Cisplatin> 10
1,3-diphenyl-1H-pyrazol-4-yl)acrylates derivativeA549 (Lung)1.962--
1,3-diphenyl-1H-pyrazol-4-yl)acrylates derivativeHCT-116 (Colon)3.597--
1,3-diphenyl-1H-pyrazol-4-yl)acrylates derivativeMCF-7 (Breast)1.764--
1,3-diphenyl-1H-pyrazol-4-yl)acrylates derivativeHT-29 (Colon)4.496--
Pyrazole-naphthalene derivativeMCF-7 (Breast)2.78 ± 0.24Cisplatin15.24 ± 1.27

Table 1: In vitro anticancer activity of selected nitropyrazole and pyrazole derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

Materials:

  • Nitropyrazole compound stock solution (dissolved in DMSO)

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyrazole compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compounds Treat cells with nitropyrazole compounds incubate_24h_1->treat_compounds incubate_48h Incubate 24-72h treat_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Cytotoxicity Assay Workflow.
Signaling Pathways in Anticancer Activity

Nitropyrazole compounds can induce apoptosis through the intrinsic pathway, which is often initiated by an increase in reactive oxygen species (ROS) and involves the Bcl-2 family of proteins and caspases.[2]

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Nitropyrazole Nitropyrazole Compound ROS ↑ Reactive Oxygen Species (ROS) Nitropyrazole->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibits Bax Bax (Pro-apoptotic) ROS->Bax activates Mito Mitochondrion Bcl2->Mito inhibits permeabilization Bax->Mito promotes permeabilization CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway Induced by Nitropyrazoles.

Antimicrobial Activity

Certain nitropyrazole derivatives have shown promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected nitropyrazole compounds against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazole derivative 3Escherichia coli0.25Ciprofloxacin0.5
Pyrazole derivative 4Streptococcus epidermidis0.25Ciprofloxacin4
Pyrazole derivative 2Aspergillus niger1Clotrimazole2
Pyrazole derivative 3Microsporum audouinii0.5Clotrimazole0.5
5-(4-nitrophenyl)furanyl-pyrazole derivativeStaphylococcus aureus ATCC 25923---
5-(4-nitrophenyl)furanyl-pyrazole derivativeEscherichia coli ATCC 25922---
5-(4-nitrophenyl)furanyl-pyrazole derivativeCandida albicans ATCC 885-653---

Table 2: In vitro antimicrobial activity of selected nitropyrazole and pyrazole derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4]

Materials:

  • Nitropyrazole compound stock solution

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the nitropyrazole compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add a standardized volume of the inoculum to each well of the microplate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial dilutions of nitropyrazole compound in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate the plate with the microbial suspension prepare_inoculum->inoculate_plate incubate Incubate the plate inoculate_plate->incubate determine_mic Determine MIC (lowest concentration with no visible growth) incubate->determine_mic end End determine_mic->end

Broth Microdilution Assay Workflow.

Anti-inflammatory Activity

Several pyrazole derivatives, including some with nitro substitutions, have been investigated for their anti-inflammatory properties.

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of a pyrazole derivative in the carrageenan-induced paw edema model.

Compound/DerivativeDose (mg/kg)Inhibition of Edema (%)Time Point (hours)
Pyrazole derivative K-310052.04

Table 3: In vivo anti-inflammatory activity of a pyrazole derivative.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[5]

Materials:

  • Nitropyrazole compound

  • Wistar albino rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): a control group, a standard drug group, and test groups receiving different doses of the nitropyrazole compound.

  • Compound Administration: Administer the nitropyrazole compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Paw_Edema_Workflow start Start group_animals Group rats (Control, Standard, Test) start->group_animals administer_compounds Administer nitropyrazole compound/standard drug group_animals->administer_compounds induce_edema Inject carrageenan into rat paw administer_compounds->induce_edema measure_volume Measure paw volume at different time intervals induce_edema->measure_volume analyze_data Calculate percentage inhibition of edema measure_volume->analyze_data end End analyze_data->end

Carrageenan-Induced Paw Edema Workflow.

Enzyme Inhibition

Nitropyrazole compounds have also been explored as inhibitors of various enzymes. For instance, pyrazole-1-carboxamidine has been shown to inhibit nitric oxide synthase (NOS) isoforms.

Quantitative Enzyme Inhibition Data

The following table shows the inhibitory activity of pyrazole-1-carboxamidine and its derivatives against different NOS isoforms.

CompoundiNOS IC50 (µM)eNOS IC50 (µM)nNOS IC50 (µM)
1H-Pyrazole-1-carboxamidine HCl (PCA)0.20.20.2
3-Methyl-PCA5--
4-Methyl-PCA2.4--

Table 4: Inhibitory activity of pyrazole derivatives against NOS isoforms.

Conclusion

Nitropyrazole compounds represent a promising class of molecules with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. The data and protocols presented in this technical guide are intended to facilitate future research in this area, aiding in the design and development of novel nitropyrazole-based therapeutic agents. The elucidation of their mechanisms of action, particularly the signaling pathways they modulate, will be crucial for their advancement into clinical applications.

References

An In-depth Technical Guide on the Role of the Nitro Group in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its metabolic stability and versatile synthetic handles.[1] The introduction of a nitro group (—NO₂) onto this scaffold profoundly influences its chemical and physical properties, unlocking a wide spectrum of applications ranging from pharmaceuticals to high-energy-density materials. As a potent electron-withdrawing group, the nitro moiety modulates the electronic character of the pyrazole ring, enhances its molecular density, and often serves as a critical pharmacophore for biological activity. This guide provides a comprehensive technical overview of the multifaceted role of the nitro group in pyrazole derivatives, covering its impact on synthesis, physicochemical characteristics, and its pivotal function in driving biological activities such as anticancer, antimicrobial, and enzyme-inhibitory actions.

Synthesis of Nitropyrazole Derivatives

The primary method for synthesizing nitropyrazoles is the direct electrophilic nitration of the pyrazole ring.[2][3] The regioselectivity of this reaction is a key consideration, as nitration can occur at either a nitrogen (N-nitration) or a carbon (C-nitration) atom. Typically, N-nitropyrazoles are formed initially and can then be rearranged to the more stable C-nitro isomers under thermal or acidic conditions.[2][4][5]

Common nitrating agents include mixtures of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄) or fuming nitric acid with fuming sulfuric acid, which provide a source of the nitronium ion (NO₂⁺).[2][3][4] The conditions can be tuned to control the degree of nitration, yielding mono-, di-, or even poly-nitrated pyrazoles.[2][3][6]

General Synthetic Workflow

The synthesis and evaluation of nitropyrazole derivatives typically follow a structured workflow, from the initial nitration of a pyrazole precursor to functionalization and subsequent biological screening. This process allows for the systematic exploration of structure-activity relationships.

Figure 1: Generalized workflow for the synthesis and screening of nitropyrazole derivatives.
Detailed Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole

This optimized one-pot, two-step method provides a high yield of 4-nitropyrazole.[4][7]

Materials:

  • Pyrazole (6.8 g, 0.1 mol)

  • Concentrated Sulfuric Acid (98%, 11 mL, 0.21 mol)

  • Fuming Sulfuric Acid (20% SO₃, 19.3 mL, 0.30 mol)

  • Fuming Nitric Acid (98%, 6.3 mL, 0.15 mol)

  • Ice-water bath

  • Crushed ice

  • 100 mL four-necked flasks, stirrer, thermometer, dropping funnel

Procedure:

  • Step 1: Preparation of Nitrosulfuric Acid. In a 100 mL four-necked flask, 19.3 mL of 20% fuming sulfuric acid is added.[4] While stirring in an ice-water bath, 6.3 mL of fuming nitric acid is slowly added via a dropping funnel, ensuring the temperature is maintained between 0 and 10°C.[4]

  • Step 2: Formation of Pyrazole Sulfate. In a separate 100 mL four-necked flask, 11 mL of concentrated sulfuric acid and 6.8 g of pyrazole are added sequentially at room temperature.[4] The mixture is stirred for 30 minutes.[4]

  • Step 3: Nitration. The pyrazole sulfate mixture from Step 2 is cooled in an ice-water bath. The prepared nitrosulfuric acid from Step 1 is then added slowly, maintaining a reaction temperature of 50°C.[4] The reaction is stirred at this temperature for 1.5 hours.[4]

  • Step 4: Isolation. Upon completion, the reaction mixture is poured onto crushed ice. The resulting precipitate (4-nitropyrazole) is collected by filtration, washed with cold water, and dried. This optimized process achieves a product yield of up to 85%.[4]

Physicochemical Impact of the Nitro Group

The introduction of a nitro group dramatically alters the physicochemical landscape of the pyrazole ring.

  • Electronic Effects: As a powerful electron-withdrawing group, the nitro moiety decreases the electron density of the pyrazole ring. This enhances the acidity of N-H protons and can make the ring more susceptible to nucleophilic substitution reactions, a property exploited in the synthesis of further derivatives.[8]

  • Energetic Properties: In the field of energetic materials, the nitro group is paramount. It increases the molecular density, nitrogen content, and improves the oxygen balance, all of which are critical factors for enhancing detonation performance.[2][5][6][9] Nitropyrazoles are characterized by high heats of formation, good thermal stability, and oxidation resistance.[2][5]

Physicochemical Data of Simple Nitropyrazoles

The following table summarizes key properties of foundational nitropyrazole structures.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Density (g/cm³)
3-Nitropyrazole C₃H₃N₃O₂113.08[10]175-1761.61
4-Nitropyrazole C₃H₃N₃O₂113.08163–165[5]1.52[5]
1-Nitropyrazole C₃H₃N₃O₂113.08[11]91-95N/A

Role in Biological Activity

The nitro group is a well-established pharmacophore in drug design. In pyrazole derivatives, it is instrumental in defining their interaction with biological targets, leading to a range of therapeutic applications.

Anticancer Activity

Nitropyrazole derivatives have demonstrated significant potential as anticancer agents. The nitro group can enhance binding to target proteins or participate in bioreductive activation within hypoxic tumor environments.

A notable example involves platinum(II) complexes, where nitropyrazole derivatives act as ligands. The complex trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] showed significant cytotoxicity against a panel of cancer cell lines, with activity at micromolar concentrations that exceeded the benchmark drug cisplatin.[12] This highlights the crucial role of the nitropyrazole ligand in the complex's anticancer efficacy. Other studies have synthesized novel nitro-substituted triaryl pyrazole derivatives that exhibit binding affinity for estrogen receptors, suggesting a potential mechanism for treating hormone-dependent cancers.[13]

Antimicrobial Activity

The nitro group is a common feature in many antimicrobial drugs, and its inclusion in the pyrazole scaffold has yielded compounds with potent antibacterial and antifungal properties.[14][15][16][17][18] The nitro-aromatic moiety is often crucial for the compound's mechanism of action, which can involve the generation of reactive nitrogen species following intracellular reduction of the nitro group. For instance, certain nitro-pyrazole based thiazole derivatives have shown remarkable activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[17]

Enzyme Inhibition

Nitropyrazole derivatives have been investigated as inhibitors of various enzymes. A prominent area of research is the inhibition of Nitric Oxide Synthase (NOS), an enzyme involved in various physiological and pathological processes.

Compounds where an amidine function is attached to the pyrazole nitrogen have been identified as potent NOS inhibitors.[19][20] 1H-Pyrazole-1-carboxamidine (PCA) inhibits all three major NOS isoforms (iNOS, eNOS, and nNOS) with high potency.[19][20] Substitution on the pyrazole ring can modulate this activity and introduce selectivity. For example, 4-methyl-PCA shows a preference for inhibiting the inducible isoform (iNOS), which is a key target in inflammatory conditions.[19][20]

Quantitative Biological Activity Data

The following tables summarize quantitative data for nitropyrazole derivatives across different biological activities.

Table 1: Nitric Oxide Synthase (NOS) Inhibition

CompoundTarget IsoformIC₅₀ (µM)Reference
1H-Pyrazole-1-carboxamidine (PCA)iNOS, eNOS, nNOS0.2[19][20]
3-Methyl-PCAiNOS5.0[19][20]
4-Methyl-PCAiNOS2.4[19][20]
N(G)-methyl-L-arginine (NMA)iNOS6.0[19][20]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of nitropyrazole derivatives is highly dependent on the substitution pattern. The position of the nitro group, along with the nature of other substituents on the pyrazole ring, dictates the molecule's potency and selectivity.

  • Positional Isomerism: The location of the nitro group (e.g., at the C3, C4, or C5 position) alters the electronic distribution and steric profile of the molecule, directly impacting its ability to fit into the binding pocket of a biological target.

  • Mechanism of Action: For many nitroaromatic compounds, particularly in antimicrobial and some anticancer applications, the mechanism involves bioreduction. The nitro group is reduced by cellular reductases (often in anaerobic or hypoxic environments) to form highly reactive intermediates like nitroso and hydroxylamino species, which can then damage cellular macromolecules such as DNA and proteins.

Logical Relationship Diagram

The influence of the nitro group on a pyrazole derivative's properties and subsequent biological effect can be visualized as a logical flow.

Figure 2: Logical flow of the nitro group's influence on biological activity.

Conclusion and Future Outlook

The nitro group is a powerful and versatile functional moiety in the design and development of pyrazole derivatives. Its profound electron-withdrawing nature not only facilitates diverse synthetic transformations but also modulates the physicochemical properties of the pyrazole core, making it suitable for applications from medicine to materials science. As a pharmacophore, it is integral to the anticancer, antimicrobial, and enzyme-inhibitory activities of numerous compounds.

Future research will likely focus on leveraging the unique properties of the nitro group to design next-generation therapeutics with enhanced selectivity and reduced toxicity. The potential for bioreductive activation makes nitropyrazoles particularly attractive for developing hypoxia-activated prodrugs for targeted cancer therapy. Furthermore, the systematic exploration of poly-nitrated pyrazoles will continue to push the boundaries in the field of high-performance energetic materials. The continued study of nitropyrazole derivatives promises to yield novel solutions to pressing challenges in both human health and advanced materials.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to Pyrazole-Based Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "biologically privileged" scaffold in medicinal chemistry.[1][2] Its remarkable versatility and broad spectrum of pharmacological activities have made it a cornerstone in the development of numerous therapeutic agents.[3][4] This technical guide provides an in-depth exploration of pyrazole-based chemical intermediates, focusing on their synthesis, key experimental protocols, and pivotal role in drug discovery. Pyrazole-containing compounds are integral to a wide array of pharmaceuticals, demonstrating anti-inflammatory, anticancer, analgesic, and antimicrobial properties, among others.[3][5]

Synthetic Strategies for Pyrazole Intermediates

The synthesis of the pyrazole ring is a well-established yet continually evolving field in organic chemistry. The primary and most classical approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a method first reported by Ludwig Knorr in 1883.[6][7] Modern advancements have introduced a variety of methodologies, including multicomponent reactions (MCRs) and catalyst-driven protocols, which offer improved efficiency, diversity, and regioselectivity.[8][9]

A summary of prominent synthetic methods is presented below:

Synthesis MethodKey ReactantsCatalyst/ConditionsKey Features
Knorr Pyrazole Synthesis1,3-Dicarbonyl compounds, Hydrazine derivativesAcid-catalyzed (e.g., Acetic Acid)Versatile and simple; regioselectivity can be an issue with unsymmetrical dicarbonyls.[6]
Multicomponent Reactions (MCRs)Aldehydes, Malononitrile, Hydrazine derivatives, etc.Various catalysts (e.g., Taurine, Nano-ZnO), sometimes solvent-free or under ultrasound/microwave irradiation.[1][8][10]High efficiency, atom economy, and diversity of accessible structures.[1]
1,3-Dipolar CycloadditionAlkynes/Alkenes, 1,3-Dipolar compounds (e.g., Nitrilimines)In situ generation of the dipole.Provides access to specific substitution patterns.[9]
From Pyranones2,3-Dihydro-4H-pyran-4-ones, ArylhydrazinesMontmorillonite KSFA useful method for the synthesis of 5-substituted pyrazoles.[9]
From IsoxazolesIsoxazoles, Hydrazine derivativesRing-opening and subsequent cyclocondensation.A regioselective route to aminopyrazoles.[11]

Key Experimental Protocols

Providing detailed and reproducible experimental methodologies is crucial for the successful synthesis of pyrazole intermediates. Below are representative protocols for common synthetic transformations.

General Protocol for Knorr Pyrazole Synthesis of 1,3,5-Substituted Pyrazoles

This protocol is a generalized procedure based on the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate) (1.0 equivalent)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.0 equivalent)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

  • Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[6]

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture under reflux for 1-2 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.[6]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or water.[6]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[6]

Representative Multicomponent Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles

This protocol illustrates a taurine-catalyzed four-component reaction in an aqueous medium.[1]

Materials:

  • Aryl or Hetaryl Aldehyde (1.0 equivalent)

  • Malononitrile (1.0 equivalent)

  • Ethyl acetoacetate (1.0 equivalent)

  • Hydrazine hydrate (1.0 equivalent)

  • Taurine (catalyst)

  • Water

Procedure:

  • Combine the aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water.

  • Add a catalytic amount of taurine to the mixture.

  • Heat the reaction mixture at 80°C for 2 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Core Pyrazole Intermediates and Their Applications

Functionally substituted pyrazoles serve as versatile building blocks for more complex molecules. Aminopyrazoles and formylpyrazoles are particularly important intermediates.[7]

  • Aminopyrazoles: These are key precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent in many biologically active compounds.[7][11]

  • Formylpyrazoles (Pyrazole-carbaldehydes): These intermediates are crucial for constructing a variety of derivatives through reactions like the Biginelli, Hantzsch, and Debus reactions, leading to compounds with potential antibacterial properties.[1]

  • Trifluoromethylated Pyrazoles: The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of a drug molecule. These intermediates are synthesized through specialized methods, such as the double hydroamination of β-CF3-1,3-enynes.[11]

The pyrazole scaffold is a constituent of numerous FDA-approved drugs, highlighting its therapeutic significance.[1][4] Examples include the anti-inflammatory drug Celecoxib and the analgesic Difenamizole.[4] The pyrazole ring often acts as an aryl bioisostere, improving the drug's lipophilicity and solubility, and facilitating optimal binding to target proteins.[4]

Visualizing Synthetic Pathways and Workflows

Diagrammatic representations are invaluable for understanding the logical flow of synthetic routes and experimental procedures.

Knorr_Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Reaction_Vessel Reaction Vessel (Ethanol, Acetic Acid) Dicarbonyl->Reaction_Vessel Hydrazine Hydrazine Derivative Hydrazine->Reaction_Vessel Condensation Condensation Reaction_Vessel->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-H2O) Cyclic_Intermediate->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental_Workflow_MCR cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1. Combine Reactants: - Aldehyde - Malononitrile - Ethyl Acetoacetate - Hydrazine Hydrate - Water Catalyst 2. Add Taurine (Catalyst) Reactants->Catalyst Heating 3. Heat at 80°C for 2 hours Catalyst->Heating Cooling 4. Cool to Room Temperature Heating->Cooling Filtration 5. Filter Precipitate Cooling->Filtration Washing 6. Wash with Water Filtration->Washing Drying 7. Dry the Product Washing->Drying Recrystallization 8. Recrystallize (Optional) Drying->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Workflow for a multicomponent pyrazole synthesis.

References

Methodological & Application

Application Notes and Protocols for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile is a versatile bifunctional molecule containing a 4-nitropyrazole moiety and a propanenitrile chain. The electron-withdrawing nature of the nitro group influences the reactivity of the pyrazole ring, making it a valuable building block in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, providing a handle for further molecular elaboration. These structural features make this compound a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The primary route to synthesizing this compound is through the aza-Michael addition of 4-nitro-1H-pyrazole to acrylonitrile. This reaction is typically base-catalyzed and proceeds with high regioselectivity at the N1 position of the pyrazole ring.

Synthesis of this compound

The synthesis of this compound is efficiently achieved via a base-catalyzed aza-Michael addition of 4-nitro-1H-pyrazole to acrylonitrile. This method offers high yields and selectivity.

Experimental Protocol: Aza-Michael Addition

Materials:

  • 4-nitro-1H-pyrazole

  • Acrylonitrile

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (0.2 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add acrylonitrile (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Dry the product under vacuum.

Quantitative Data
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃CH₃CN501292
2K₂CO₃DMF601885
3DBUCH₂Cl₂252478

Characterization Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.32 (s, 1H), 8.05 (s, 1H), 4.51 (t, J = 6.8 Hz, 2H), 3.01 (t, J = 6.8 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 139.8, 136.5, 128.9, 116.7, 48.2, 18.5.

  • MS (ESI): m/z 167.0 [M+H]⁺.

Applications in Organic Synthesis

The dual functionality of this compound allows for a range of synthetic transformations, making it a valuable intermediate.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, providing a key intermediate for the synthesis of various pyrazole-containing heterocycles.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add 10% Pd/C (10 mol%) to the solution.

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the reaction vessel and backfill with hydrogen gas (balloon pressure).

  • Stir the reaction vigorously at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.

Quantitative Data for Nitro Group Reduction
EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1H₂, Pd/CMeOH25695
2SnCl₂·2H₂OEtOH78488
3Fe, NH₄ClEtOH/H₂O80382
Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in amide coupling reactions or other transformations.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Carefully add a 3:1 mixture of water and concentrated sulfuric acid.

  • Heat the reaction mixture to 100°C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

Quantitative Data for Nitrile Hydrolysis
EntryConditionsTemperature (°C)Time (h)Yield (%)
1H₂SO₄/H₂O100885
2NaOH/H₂O, then H⁺1001279

Visualizations

Synthesis_Workflow reagent1 4-nitro-1H-pyrazole product1 This compound reagent1->product1 Aza-Michael Addition reagent2 Acrylonitrile reagent2->product1 Aza-Michael Addition product2 3-(4-amino-1H-pyrazol-1-yl)propanenitrile product1->product2 Nitro Group Reduction product3 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid product1->product3 Nitrile Hydrolysis

Caption: Synthetic pathways originating from this compound.

Aza_Michael_Mechanism cluster_0 Aza-Michael Addition Mechanism pyrazole 4-Nitropyrazole intermediate Anionic Intermediate pyrazole->intermediate Deprotonation acrylonitrile Acrylonitrile product This compound base Base intermediate->acrylonitrile Nucleophilic Attack intermediate->product Protonation

Caption: Simplified mechanism of the base-catalyzed aza-Michael addition.

Application Notes and Protocols: Reaction of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a 4-nitropyrazole core N-alkyated with a propanenitrile side chain. The electron-withdrawing nature of the nitro group at the C4 position of the pyrazole ring renders this position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile opens avenues for the synthesis of a diverse range of 4-substituted pyrazole derivatives, which are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in bioactive molecules. These application notes provide an overview of the potential reactions of this compound with various nucleophiles and offer generalized experimental protocols based on analogous reactions reported for other N-substituted nitropyrazoles.

Predicted Reactivity

The primary mode of reaction for this compound with nucleophiles is anticipated to be the displacement of the 4-nitro group. The N-propanenitrile substituent, being electron-withdrawing, is expected to further activate the pyrazole ring towards nucleophilic attack. The general reaction scheme is depicted below:

cluster_reactant cluster_product reactant This compound product 3-(4-substituted-1H-pyrazol-1-yl)propanenitrile reactant->product + Nu-H nucleophile Nucleophile (Nu-H) nitrite Nitrite (NO2-) reactant_img product_img [Structure of Product] reactant_img->product_img Nucleophilic Aromatic Substitution

Caption: General reaction scheme for the nucleophilic aromatic substitution on this compound.

It is also conceivable that under strongly basic conditions, the propanenitrile side chain could undergo reactions such as hydrolysis or elimination (de-cyanoethylation). Researchers should be mindful of the reaction conditions to favor the desired substitution at the pyrazole ring.

Reactions with Amine Nucleophiles

The reaction with primary and secondary amines is expected to yield 4-amino-substituted pyrazole derivatives. These reactions are typically carried out in a suitable solvent at elevated temperatures.

Hypothetical Experimental Protocol: Synthesis of 3-(4-(piperidin-1-yl)-1H-pyrazol-1-yl)propanenitrile
  • Reagents and Materials:

    • This compound

    • Piperidine

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dipotassium carbonate (K₂CO₃)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 3-(4-(piperidin-1-yl)-1H-pyrazol-1-yl)propanenitrile.

Data Presentation
NucleophileProductReaction Conditions (Illustrative)Yield (Expected Range)
Piperidine3-(4-(piperidin-1-yl)-1H-pyrazol-1-yl)propanenitrileDMF, K₂CO₃, 90 °C, 12 h70-90%
Morpholine3-(4-morpholino-1H-pyrazol-1-yl)propanenitrileAcetonitrile, reflux, 18 h65-85%
Aniline3-(4-(phenylamino)-1H-pyrazol-1-yl)propanenitrileDioxane, NaH, 100 °C, 24 h50-70%

Reactions with Thiol Nucleophiles

Thiolates are excellent nucleophiles and are expected to readily displace the nitro group to form 4-thioether-substituted pyrazoles. These reactions are often carried out under basic conditions to generate the thiolate in situ.

Hypothetical Experimental Protocol: Synthesis of 3-(4-(phenylthio)-1H-pyrazol-1-yl)propanenitrile
  • Reagents and Materials:

    • This compound

    • Thiophenol

    • Anhydrous Methanol

    • Sodium methoxide (NaOMe)

    • Dichloromethane

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of thiophenol (1.1 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) and stir for 15 minutes at room temperature.

    • Add a solution of this compound (1.0 eq) in methanol to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography on silica gel to yield the target compound.

Data Presentation
NucleophileProductReaction Conditions (Illustrative)Yield (Expected Range)
Thiophenol3-(4-(phenylthio)-1H-pyrazol-1-yl)propanenitrileMethanol, NaOMe, RT, 6 h80-95%
Ethanethiol3-(4-(ethylthio)-1H-pyrazol-1-yl)propanenitrileEthanol, K₂CO₃, 60 °C, 10 h75-90%
Sodium sulfideBis(1-(2-cyanoethyl)-1H-pyrazol-4-yl)sulfaneDMF, RT, 24 h60-80%

Reactions with Alkoxide Nucleophiles

Alkoxides can also serve as nucleophiles to displace the nitro group, leading to the formation of 4-alkoxy-substituted pyrazoles. Anhydrous conditions are crucial to prevent the formation of hydrolysis byproducts.

Hypothetical Experimental Protocol: Synthesis of 3-(4-methoxy-1H-pyrazol-1-yl)propanenitrile
  • Reagents and Materials:

    • This compound

    • Sodium methoxide (NaOMe)

    • Anhydrous Methanol

    • Diethyl ether

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous methanol.

    • Add a solution of sodium methoxide (1.5 eq) in methanol dropwise to the reaction mixture.

    • Reflux the mixture and monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via silica gel chromatography.

Data Presentation
NucleophileProductReaction Conditions (Illustrative)Yield (Expected Range)
Sodium methoxide3-(4-methoxy-1H-pyrazol-1-yl)propanenitrileMethanol, reflux, 8 h60-80%
Sodium ethoxide3-(4-ethoxy-1H-pyrazol-1-yl)propanenitrileEthanol, reflux, 12 h55-75%
Potassium tert-butoxide3-(4-(tert-butoxy)-1H-pyrazol-1-yl)propanenitrileTHF, RT, 24 h40-60%

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow and the logical relationship of the nucleophilic aromatic substitution reaction.

start Start reagents Combine Reactants: This compound, Nucleophile, and Base/Solvent start->reagents reaction Heat/Stir (Monitor by TLC) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Caption: A generalized experimental workflow for the reaction of this compound with nucleophiles.

sub Substrate This compound intermediate Meisenheimer Complex (Anionic σ-adduct) sub->intermediate Nucleophilic Attack nuc Nucleophile e.g., R₂NH, RSH, ROH nuc->intermediate product Product 3-(4-Nu-1H-pyrazol-1-yl)propanenitrile intermediate->product Elimination of Leaving Group leaving_group Leaving Group NO₂⁻ intermediate->leaving_group

Caption: The logical pathway of the SNAr mechanism.

Disclaimer

The experimental protocols and quantitative data presented herein are illustrative and based on the general reactivity of N-substituted 4-nitropyrazoles. These reactions have not been experimentally verified for this compound specifically. Therefore, optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, will be necessary to achieve the desired outcomes. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols: Selective Reduction of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile to yield 3-(4-amino-1H-pyrazol-1-yl)propanenitrile. The synthesis of amino-substituted pyrazoles is a critical step in the development of various pharmacologically active compounds.[1][2][3] This guide outlines two primary methodologies for this transformation: catalytic transfer hydrogenation and chemical reduction using tin(II) chloride. Both methods are chosen for their high chemoselectivity, aiming to preserve the nitrile functionality. The protocols include comprehensive details on reagents, reaction conditions, and purification procedures, supported by quantitative data and a visual workflow diagram to ensure reproducibility and ease of use in a research and development setting.

Introduction

The reduction of aromatic and heteroaromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding amino derivatives which are versatile intermediates in the pharmaceutical and agrochemical industries.[4][5] The target molecule, this compound, contains both a reducible nitro group on the pyrazole ring and a nitrile group in the side chain. The primary challenge in this synthesis is the selective reduction of the nitro group without affecting the nitrile moiety.[6][7] This document presents two reliable methods to achieve this transformation with high selectivity.

Method A: Catalytic Transfer Hydrogenation employs palladium on carbon (Pd/C) with a hydrogen donor, offering a clean and efficient reduction pathway. While catalytic hydrogenation with gaseous hydrogen is a common method for nitro group reduction, the use of a transfer hydrogenating agent can sometimes offer better selectivity.[5][8]

Method B: Chemical Reduction with Tin(II) Chloride is a classic and highly effective method for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups, including nitriles.[8][9][10][11] This method is particularly advantageous when catalytic hydrogenation might lead to side reactions or is not feasible.

Key Experimental Protocols

Method A: Catalytic Transfer Hydrogenation using Palladium on Carbon

This protocol details the reduction of the nitro group using a palladium catalyst with a hydrogen donor.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)Amount
This compound180.151.0180 mg
10% Palladium on Carbon (Pd/C)--18 mg (10% w/w)
Ammonium formate63.065.0315 mg
Methanol (MeOH)32.04-10 mL
Ethyl acetate (EtOAc)88.11-For extraction
Saturated sodium bicarbonate solution (NaHCO₃)--For washing
Brine--For washing
Anhydrous sodium sulfate (Na₂SO₄)142.04-For drying
Celite®--For filtration

Procedure:

  • To a 50 mL round-bottom flask, add this compound (180 mg, 1.0 mmol) and methanol (10 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Carefully add 10% Pd/C (18 mg, 10% w/w).

  • Add ammonium formate (315 mg, 5.0 mmol) in one portion.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • To the residue, add ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.

Method B: Chemical Reduction using Tin(II) Chloride

This protocol describes the use of tin(II) chloride dihydrate for a selective nitro group reduction.[10][11]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)Amount
This compound180.151.0180 mg
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.634.0902 mg
Ethanol (EtOH)46.07-15 mL
Ethyl acetate (EtOAc)88.11-For extraction
Saturated sodium bicarbonate solution (NaHCO₃)--For neutralization
Brine--For washing
Anhydrous sodium sulfate (Na₂SO₄)142.04-For drying

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (180 mg, 1.0 mmol) in ethanol (15 mL).

  • Add tin(II) chloride dihydrate (902 mg, 4.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add ethyl acetate (30 mL) and carefully add saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH of the aqueous layer is ~8. This will precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (2 x 15 mL).

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to afford the crude product.

  • Purify the crude product via column chromatography on silica gel to yield 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the reduction of this compound.

experimental_workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_workup Workup & Purification cluster_product Final Product start This compound method_a Method A: Catalytic Transfer Hydrogenation (Pd/C, NH4HCO2, MeOH) start->method_a method_b Method B: Chemical Reduction (SnCl2·2H2O, EtOH) start->method_b workup Reaction Quenching & Extraction method_a->workup method_b->workup purification Column Chromatography workup->purification product 3-(4-amino-1H-pyrazol-1-yl)propanenitrile purification->product

Caption: General workflow for the selective reduction.

Conclusion

The protocols described provide robust and selective methods for the synthesis of 3-(4-amino-1H-pyrazol-1-yl)propanenitrile. The choice between catalytic transfer hydrogenation and chemical reduction with tin(II) chloride will depend on the specific laboratory setup, available reagents, and the scale of the reaction. Both methods are well-established for the chemoselective reduction of nitro groups in the presence of nitriles. Careful monitoring of the reaction progress by TLC is recommended to ensure complete conversion and to avoid potential side reactions. The provided protocols are intended to serve as a starting point, and optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Application Notes and Protocols for the Hydrolysis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of the nitrile group in 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile to its corresponding carboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, is a critical transformation in the synthesis of various biologically active molecules. The resulting carboxylic acid can serve as a key intermediate for the development of novel therapeutics, leveraging the versatile reactivity of the carboxylic acid moiety for further functionalization and the inherent pharmacological properties of the pyrazole core. This document provides detailed application notes, comparative data on hydrolysis conditions, and comprehensive experimental protocols for this conversion.

The hydrolysis of nitriles can be achieved under both acidic and basic conditions. The choice of method depends on the overall stability of the starting material and product to the reaction conditions, with the electron-withdrawing nitro group and the pyrazole ring potentially influencing the reaction rate and side product formation.

Chemical Transformation

The overall reaction involves the conversion of the nitrile functional group (-C≡N) to a carboxylic acid group (-COOH) through the addition of water.

General Reaction Scheme:

This transformation can be catalyzed by either an acid or a base.

Comparative Data of Hydrolysis Conditions

The selection of an appropriate hydrolysis method is crucial for achieving high yields and purity. The following table summarizes typical conditions for nitrile hydrolysis, which can be adapted for this compound.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Catalyst Strong acids (e.g., HCl, H₂SO₄)Strong bases (e.g., NaOH, KOH)
Solvent Aqueous medium, often with a co-solvent like ethanol or dioxaneAqueous medium, often with a co-solvent like ethanol or methanol
Temperature Typically elevated (reflux)[1][2]Typically elevated (e.g., 60-100°C, reflux)[1]
Reaction Time Can range from a few hours to overnightCan range from a few hours to overnight
Initial Product Carboxylic acid and ammonium salt[2]Carboxylate salt and ammonia[2]
Work-up Neutralization and extractionAcidification to protonate the carboxylate, followed by extraction
Potential Issues Potential for degradation of acid-sensitive functional groups.[1]Potential for side reactions with base-sensitive groups.[1]

Experimental Protocols

The following are detailed protocols for the acidic and basic hydrolysis of this compound. These are generalized procedures and may require optimization for specific applications.

Protocol 1: Acid-Catalyzed Hydrolysis

This method directly yields the carboxylic acid.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Dioxane or Ethanol (optional, as a co-solvent)

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of water and a suitable co-solvent like dioxane or ethanol.

  • Carefully add a catalytic amount of concentrated hydrochloric acid or sulfuric acid (e.g., 2-4 eq).

  • Attach a reflux condenser and heat the mixture to reflux.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis

This method initially forms the carboxylate salt, which is then protonated in a separate acidification step.[2]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v, 2-5 eq).

  • Attach a reflux condenser and heat the mixture at a controlled temperature (e.g., 65°C) for a specified duration (e.g., 8 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 2-3.

  • A precipitate of the carboxylic acid may form. If so, collect it by filtration. If not, extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Visualized Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the logical flow of the hydrolysis protocols.

Acid_Catalyzed_Hydrolysis start Start: This compound dissolve Dissolve in H₂O/Co-solvent start->dissolve add_acid Add conc. Acid (HCl or H₂SO₄) dissolve->add_acid reflux Heat to Reflux add_acid->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete concentrate Remove Co-solvent cool->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify end End: 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid purify->end

Caption: Workflow for Acid-Catalyzed Nitrile Hydrolysis.

Base_Catalyzed_Hydrolysis start Start: This compound dissolve Dissolve in Alcohol start->dissolve add_base Add aq. Base (NaOH or KOH) dissolve->add_base heat Heat (e.g., 65°C) add_base->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete concentrate Remove Alcohol cool->concentrate wash Wash with Non-polar Solvent concentrate->wash acidify Acidify with HCl to pH 2-3 wash->acidify extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify end End: 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid purify->end

Caption: Workflow for Base-Catalyzed Nitrile Hydrolysis.

Hydrolysis_Mechanism_Choice start Hydrolysis of This compound acid_hydrolysis Acid-Catalyzed Hydrolysis start->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis start->base_hydrolysis acid_intermediate Intermediate: Protonated Nitrile acid_hydrolysis->acid_intermediate base_intermediate Intermediate: Amide (can be isolated under mild conditions) base_hydrolysis->base_intermediate acid_product Final Product: Carboxylic Acid acid_intermediate->acid_product base_product Final Product: Carboxylic Acid (after acidification) base_intermediate->base_product

Caption: Choice of Hydrolysis Pathway.

References

Synthesis of a Key Pharmaceutical Intermediate from 3-(4-Nitro-1H-pyrazol-1-yl)propanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a valuable pharmaceutical intermediate, 1-(2-cyanoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commencing from the starting material 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors targeting a range of diseases, including cancers and autoimmune disorders.[1][2] This intermediate serves as a crucial building block for the synthesis of potent and selective inhibitors of enzymes such as Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family implicated in inflammatory and autoimmune diseases.

Overview of the Synthetic Pathway

The synthesis is a two-step process involving the reduction of a nitro group followed by a cyclization reaction to form the fused pyrimidine ring.

Synthetic_Pathway Start This compound Intermediate 3-(4-Amino-1H-pyrazol-1-yl)propanenitrile Start->Intermediate Reduction Product 1-(2-Cyanoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Intermediate->Product Cyclization

Caption: Synthetic route from the nitro-pyrazole starting material to the target pyrazolo[3,4-d]pyrimidine intermediate.

Application Notes

The target compound, 1-(2-cyanoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is an analogue of adenine and can act as a hinge-binding motif for various protein kinases. The cyanoethyl group at the N1 position of the pyrazole ring can be a key structural element for modulating solubility, metabolic stability, and potency of the final drug candidate. This intermediate is particularly relevant for the development of inhibitors for the JAK family of kinases, including TYK2, which are validated targets for a variety of autoimmune and inflammatory conditions. The 4-amino group on the pyrimidine ring is a critical hydrogen bond donor, interacting with the hinge region of the kinase active site.

Experimental Protocols

Step 1: Synthesis of 3-(4-Amino-1H-pyrazol-1-yl)propanenitrile

This step involves the reduction of the nitro group of the starting material to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental_Workflow_Step1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start_Material This compound Reaction_Vessel Reaction_Vessel Start_Material->Reaction_Vessel Solvent Methanol Solvent->Reaction_Vessel Catalyst 10% Pd/C Catalyst->Reaction_Vessel Hydrogenation Hydrogen Atmosphere (50 psi) Stirring at RT for 4h Reaction_Vessel->Hydrogenation Filtration Filter through Celite Hydrogenation->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Column Chromatography (DCM/Methanol) Concentration->Purification Product_1 3-(4-Amino-1H-pyrazol-1-yl)propanenitrile Purification->Product_1

Caption: Workflow for the reduction of the nitro-pyrazole starting material.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, 10% Pd/C (0.1 eq by weight) is added under an inert atmosphere.

  • The reaction mixture is hydrogenated in a Parr shaker apparatus under a hydrogen atmosphere (50 psi).

  • The reaction is stirred at room temperature for 4 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane (DCM) and methanol to afford 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.

Step 2: Synthesis of 1-(2-Cyanoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This step involves the cyclization of the aminopyrazole intermediate with a one-carbon source, such as formamide, to construct the pyrimidine ring.

Experimental_Workflow_Step2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Intermediate 3-(4-Amino-1H-pyrazol-1-yl)propanenitrile Reaction_Flask Reaction_Flask Intermediate->Reaction_Flask Reagent Formamide Reagent->Reaction_Flask Heating Heat to 190°C for 8h Reaction_Flask->Heating Cooling Cool to RT Heating->Cooling Precipitation Add Water Cooling->Precipitation Filtration Collect Precipitate Precipitation->Filtration Washing Wash with Water and Ether Filtration->Washing Drying Dry in vacuo Washing->Drying Product_2 1-(2-Cyanoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Drying->Product_2

Caption: Workflow for the cyclization to the final pyrazolo[3,4-d]pyrimidine intermediate.

Materials:

  • 3-(4-Amino-1H-pyrazol-1-yl)propanenitrile

  • Formamide

  • Water

  • Diethyl ether

Procedure:

  • A mixture of 3-(4-amino-1H-pyrazol-1-yl)propanenitrile (1.0 eq) in formamide (10 volumes) is heated to 190°C.

  • The reaction is stirred at this temperature for 8 hours.

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with water and then with diethyl ether.

  • The product is dried under vacuum to yield 1-(2-cyanoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Quantitative Data Summary

StepStarting MaterialProductReagents & ConditionsYield (%)Purity (%)
1This compound3-(4-Amino-1H-pyrazol-1-yl)propanenitrile10% Pd/C, H₂ (50 psi), MeOH, RT, 4h85-95>95
23-(4-Amino-1H-pyrazol-1-yl)propanenitrile1-(2-Cyanoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineFormamide, 190°C, 8h70-80>98

Note: Yields and purities are typical and may vary depending on the specific reaction scale and purification methods.

Signaling Pathway Context: TYK2 Inhibition

The synthesized intermediate is a precursor to potent TYK2 inhibitors. TYK2 is a key component of the JAK-STAT signaling pathway, which transduces signals for various cytokines, including IL-12, IL-23, and Type I interferons. Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases.

TYK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2_a TYK2 Receptor->TYK2_a Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2_a->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression (Inflammation) STAT_dimer->Gene_Expression Translocation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->TYK2_a Inhibition

Caption: Simplified TYK2-STAT signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine inhibitors.

By inhibiting TYK2, the synthesized compounds can block the downstream phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes. This mechanism of action makes them promising therapeutic agents for a range of autoimmune and inflammatory disorders.

References

Application Notes and Protocols for N-Alkylation of 4-Nitropyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 4-nitropyrazole, a critical transformation for synthesizing diverse N-substituted pyrazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science. The protocols outlined below cover classical base-mediated alkylation and the Mitsunobu reaction, offering versatile options for various research applications.

Introduction

N-alkylated pyrazoles are a cornerstone of many pharmacologically active molecules and functional materials. The substituent on the pyrazole nitrogen plays a crucial role in determining the molecule's biological activity, physicochemical properties, and stability. 4-Nitropyrazole, with its electron-withdrawing nitro group, presents a unique substrate for N-alkylation, influencing the reactivity of the pyrazole ring. The regioselectivity of alkylation (N1 vs. N2) is a key consideration in the synthesis of asymmetrically substituted pyrazoles.

Comparative Overview of N-Alkylation Methods

The choice of N-alkylation method for 4-nitropyrazole depends on several factors, including the nature of the alkylating agent, desired reaction conditions (e.g., temperature, reaction time), and functional group tolerance. The following table summarizes common methods with their typical conditions and reported yields.

MethodAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Classical Alkylation IodomethaneK₂CO₃DMF251480-98[cite: ]
Classical Alkylation Alkyl HalideNaHDMF0 to RT2-16Good (General)[1]
Mitsunobu Reaction Primary/Secondary Alcohol-THF0 to RT1-12Moderate to High (General)[2][3][4]

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halide and Potassium Carbonate

This protocol describes a straightforward and high-yielding method for the N-methylation of 4-nitropyrazole.

Materials:

  • 4-Nitropyrazole

  • Iodomethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 4-nitropyrazole (1.0 eq.).

  • Add anhydrous DMF to dissolve the 4-nitropyrazole.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add iodomethane (1.1 - 1.5 eq.) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-methyl-4-nitropyrazole.

Protocol 2: General N-Alkylation with Alkyl Halide and Sodium Hydride

This protocol provides a general method for the N-alkylation of pyrazoles and can be adapted for 4-nitropyrazole with various alkyl halides.[1]

Materials:

  • 4-Nitropyrazole

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a magnetic stir bar and sodium hydride (1.2 eq.).

  • Carefully wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-nitropyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Slowly add the 4-nitropyrazole solution to the stirred NaH suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a mild and effective method for the N-alkylation of acidic heterocycles like 4-nitropyrazole using an alcohol as the alkylating agent.[2][3][4] This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 4-Nitropyrazole

  • Primary or Secondary Alcohol (e.g., benzyl alcohol, ethanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitropyrazole (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Add anhydrous THF to dissolve the reactants.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the product by flash column chromatography on silica gel to isolate the N-alkylated 4-nitropyrazole.

Visualizations

General Workflow for N-Alkylation of 4-Nitropyrazole

N_Alkylation_Workflow General Workflow for N-Alkylation of 4-Nitropyrazole cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_pyrazole 4-Nitropyrazole reaction_step Mixing and Reaction (Controlled Temperature) start_pyrazole->reaction_step start_reagent Alkylating Agent (Alkyl Halide or Alcohol) start_reagent->reaction_step start_base Base (e.g., K2CO3, NaH) or Mitsunobu Reagents (DEAD/DIAD, PPh3) start_base->reaction_step start_solvent Anhydrous Solvent (e.g., DMF, THF) start_solvent->reaction_step workup_quench Quenching reaction_step->workup_quench workup_extract Extraction workup_quench->workup_extract workup_dry Drying workup_extract->workup_dry purification_step Column Chromatography workup_dry->purification_step final_product N-Alkyl-4-nitropyrazole purification_step->final_product

Caption: General experimental workflow for the N-alkylation of 4-nitropyrazole.

Signaling Pathway of the Mitsunobu Reaction for N-Alkylation

Mitsunobu_Pathway Mechanism of Mitsunobu N-Alkylation reagents PPh3 + DEAD/DIAD betaine Phosphonium Betaine [PPh3+-N(CO2R)-N--CO2R] reagents->betaine Activation alkoxyphosphonium Alkoxyphosphonium Salt [R'-O-PPh3+] betaine->alkoxyphosphonium + R'-OH byproduct2 Hydrazide (RNH-NHR) betaine->byproduct2 + H+ from Pyrazole alcohol R'-OH (Alcohol) alcohol->alkoxyphosphonium product N-Alkyl-4-nitropyrazole alkoxyphosphonium->product + 4-Nitropyrazole byproduct1 PPh3=O alkoxyphosphonium->byproduct1 pyrazole 4-Nitropyrazole Anion pyrazole->product

Caption: Simplified pathway of the Mitsunobu reaction for N-alkylation of pyrazoles.

References

Application Notes and Protocols for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the known medicinal chemistry of structurally related nitropyrazole and pyrazole-propanenitrile analogues. As of the date of this document, specific experimental data for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile is not extensively available in published literature. The information provided herein is intended to serve as a guiding framework for the potential applications and experimental evaluation of this compound.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with numerous approved drugs featuring this scaffold.[1][2][3] The incorporation of a nitro group can significantly influence the biological activity of a molecule, often imparting anticancer, antimicrobial, or anti-inflammatory properties.[4][5] Furthermore, the propanenitrile substituent at the N1 position of the pyrazole ring is a structural motif found in inhibitors of key signaling pathways, such as the Janus kinase (JAK) family. This document outlines the potential therapeutic applications of this compound and provides detailed protocols for its investigation as a potential therapeutic agent.

Potential Therapeutic Applications

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following areas:

  • Anticancer Agent: The nitropyrazole moiety is a key feature in several compounds with demonstrated cytotoxic activity against various cancer cell lines.[6][7][8] The mechanism of action for such compounds can vary, but often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.[9]

  • Kinase Inhibitor for Autoimmune Diseases: The pyrazole-propanenitrile scaffold is a known pharmacophore for inhibitors of the JAK-STAT signaling pathway.[10] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune disorders. Specifically, derivatives of this scaffold have been explored as selective inhibitors of Tyrosine Kinase 2 (TYK2).[11][12][13][14]

Data Presentation: Biological Activities of Structurally Related Pyrazole Derivatives

The following table summarizes the in vitro activity of various nitropyrazole and pyrazole-propanenitrile analogues to provide a reference for the potential potency of this compound.

Compound/Derivative ClassTarget/AssayCell Line(s)IC50/ActivityReference
trans-[PtCl2(1-methyl-4-nitropyrazole)2]CytotoxicityMCF-7, ES-2, A549Micromolar concentrations, exceeding cisplatin[15]
Quinolin-2(1H)-one-based pyrazolesAnticancer Activity (MTT Assay)HeLa, HCT-116, HCT-8High efficacy, comparable to Adriamycin[6]
Pyrazolo[1,5-a]pyrimidinesAnticancer Activity (MTT Assay)HeLa, DU-145IC50: 10.41 - 10.77 µM[6]
5-Alkylated selanyl-1H-pyrazolesAnticancer ActivityHepG2IC50: 13.85 - 15.98 µM[7]
Pyrazolo[3,4-d]pyrimidine derivativesEGFR Inhibitory ActivityMCF-7IC50: 2.89 µM[7]
3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivativesTYK2 Inhibition-High potency[11]
Triazolo[1,5-a]pyrimidinone derivativesTYK2 InhibitionTHP-1IC50: 5.0 - 10.3 nM[12]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound against human cancer cell lines.[6][16]

1. Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

  • Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA solution.

  • Phosphate Buffered Saline (PBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Assay: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (TYK2)

This protocol describes a method to assess the inhibitory activity of this compound against TYK2 kinase.[12]

1. Materials:

  • Recombinant human TYK2 enzyme.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP.

  • Substrate peptide (e.g., a biotinylated peptide with a tyrosine residue).

  • This compound.

  • Positive control inhibitor (e.g., a known TYK2 inhibitor).

  • Streptavidin-coated plates.

  • Anti-phosphotyrosine antibody conjugated to a detectable label (e.g., HRP).

  • Wash buffer (e.g., PBS with Tween-20).

  • Detection reagent (e.g., TMB substrate for HRP).

  • Stop solution (e.g., sulfuric acid).

  • Microplate reader.

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase buffer.

  • Kinase Reaction: In a suitable reaction plate, add the TYK2 enzyme, the test compound at various concentrations, and the substrate peptide. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Capture: Stop the reaction and transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate peptide. Incubate to allow for binding.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound components.

  • Detection: Add the anti-phosphotyrosine antibody-HRP conjugate and incubate. The antibody will bind to the phosphorylated substrate.

  • Washing: Wash the plate again to remove the unbound antibody.

  • Signal Generation: Add the TMB substrate. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to quench the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (MTT) characterization->cytotoxicity kinase_assay In Vitro Kinase Inhibition Assay (e.g., TYK2) sar Structure-Activity Relationship (SAR) Studies kinase_assay->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

Caption: Experimental workflow for the development of pyrazole-based therapeutic agents.

JAK_STAT_pathway cluster_cell Cell cluster_nucleus cytokine Cytokine (e.g., IL-23) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation tyk2 TYK2 receptor->tyk2 Activation stat STAT jak->stat Phosphorylation tyk2->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_expression Gene Expression (Inflammation) inhibitor This compound (Hypothetical Inhibitor) inhibitor->tyk2

Caption: Simplified JAK-STAT signaling pathway with hypothetical inhibition by this compound.

References

Application Notes and Protocols: Screening of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of antimicrobial resistance is a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] This document provides detailed protocols for the antimicrobial screening of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile, a pyrazole derivative with potential therapeutic applications. The following protocols describe the determination of its inhibitory and bactericidal/fungicidal activity against a panel of pathogenic microorganisms.

Data Presentation

The antimicrobial activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The results should be summarized in a clear and structured format for easy comparison.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismATCC NumberMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus2921316322
Bacillus subtilis60518162
Escherichia coli2592232642
Klebsiella pneumoniae70060364>128>2
Candida albicans1023116644
Aspergillus niger16404321284
Positive Control (Ciprofloxacin)-0.25 - 10.5 - 2-
Positive Control (Amphotericin B)-0.5 - 21 - 4-

Note: The data presented in this table are representative and for illustrative purposes only. Actual values must be determined experimentally. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely accepted methods for antimicrobial susceptibility testing.[7][8][9][10][11][12]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9][10]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth/medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[6]

    • Dilute this suspension in the appropriate broth/medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[8][10]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[6][13][14]

Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquots onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum, which is typically observed as no colony growth on the subculture plates.[6][13]

Agar Well Diffusion Assay

This is a preliminary screening method to qualitatively assess the antimicrobial activity of a compound.[15][16][17][18]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile cork borer (6-8 mm diameter)

  • This compound stock solution

  • Positive and negative controls

Protocol:

  • Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an MHA plate using a sterile cotton swab.

  • Creating Wells: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.

  • Adding the Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into a well. Add positive and negative controls to other wells on the same plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial screening.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening & Quantification cluster_results Data Analysis Compound Test Compound (this compound) AgarWell Agar Well Diffusion (Qualitative Screening) Compound->AgarWell MIC_Assay Broth Microdilution (MIC Determination) Compound->MIC_Assay Microorganism Test Microorganism (Bacterial/Fungal Strain) Microorganism->AgarWell Microorganism->MIC_Assay Media Growth Media (Broth & Agar) Media->AgarWell Media->MIC_Assay Zone Measure Zone of Inhibition AgarWell->Zone MBC_Assay Subculturing (MBC/MFC Determination) MIC_Assay->MBC_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value MBC_Value Determine MBC/MFC Value MBC_Assay->MBC_Value Report Data Reporting & Analysis Zone->Report MIC_Value->Report MBC_Value->Report

Caption: Experimental workflow for antimicrobial activity screening.

MIC_to_MBC_Workflow MIC_Plate Incubated MIC Plate (96-well) Visual_Inspection Visual Inspection for Turbidity MIC_Plate->Visual_Inspection Read Results MIC_Determination MIC Determined (Lowest concentration with no growth) Visual_Inspection->MIC_Determination Subculture Subculture from clear wells to -free agar plate MIC_Determination->Subculture Proceed for Bactericidal/ Fungicidal Test Incubate_Agar Incubate Agar Plate Subculture->Incubate_Agar MBC_Determination MBC/MFC Determined (Lowest concentration with no colony growth) Incubate_Agar->MBC_Determination Read Results

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying pyrazole derivatives, including nitropyrazoles, are recrystallization and column chromatography.[1][2][3] The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification. For high purity requirements, a combination of both techniques may be employed.

Q2: What are potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities could include unreacted 4-nitropyrazole, byproducts from the cyanoethylation reaction, or isomers formed during the synthesis. In the synthesis of nitropyrazoles, cleavage of functional groups or incomplete nitration can also lead to impurities.[1]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nitropyrazole compounds, common recrystallization solvents include ethanol, methanol, chloroform, and ethyl acetate.[1] It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific product.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This can happen if the solution is supersaturated or cools too quickly. To remedy this, try adding a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved. Then, allow the solution to cool more slowly. Seeding the solution with a pure crystal of the compound can also help induce proper crystallization.

Q5: What conditions are typically used for column chromatography of pyrazole derivatives?

A5: For the purification of pyrazole derivatives by column chromatography, silica gel is a commonly used stationary phase.[3][4] The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or tetrahydrofuran (THF).[3][4] The optimal solvent ratio will depend on the polarity of the compound and its impurities and should be determined by thin-layer chromatography (TLC) analysis beforehand. Basic alumina can also be used as a stationary phase.[4]

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Low Recovery The compound is too soluble in the chosen solvent at low temperatures.Try a different solvent or a solvent mixture. Ensure the solution is sufficiently cooled before filtration.
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.
No Crystal Formation The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the compound.
The solution cooled too rapidly.Allow the solution to cool to room temperature slowly, then place it in an ice bath.
The compound is highly pure and lacks nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider a pre-purification step like activated carbon treatment of the hot solution before filtration.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor Separation of Compound and Impurities The mobile phase polarity is too high or too low.Adjust the solvent ratio of your mobile phase based on TLC analysis. A less polar mobile phase will generally increase retention on silica gel.
The column was not packed properly.Ensure the column is packed uniformly to avoid channeling.
Compound is Stuck on the Column The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase. A step gradient might be necessary.
Streaking or Tailing of the Compound Band The compound is interacting too strongly with the stationary phase.Consider adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.
The sample was overloaded.Use a larger column or reduce the amount of sample loaded.

Experimental Workflow

Below is a generalized experimental workflow for the purification of this compound.

PurificationWorkflow cluster_prep Initial Assessment cluster_purification Purification Method cluster_analysis Final Analysis start Crude Product assess_purity Assess Purity (TLC, NMR) start->assess_purity decision High Purity? assess_purity->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No final_purity Assess Final Purity recrystallization->final_purity column_chromatography->final_purity pure_product Pure Product final_purity->pure_product

Caption: General workflow for the purification of this compound.

References

overcoming challenges in the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the cyanoethylation of 4-nitro-1H-pyrazole.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Here are common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material (4-nitro-1H-pyrazole).

      • Increase Temperature: Gently heating the reaction mixture can often improve the reaction rate and yield. Consider running the reaction at a moderately elevated temperature (e.g., 40-60 °C).

  • Suboptimal Catalyst: The choice and amount of base catalyst are critical for efficient cyanoethylation.[1]

    • Troubleshooting:

      • Catalyst Screening: While strong bases are often used, they can also promote polymerization of acrylonitrile. Consider screening milder bases such as triethylamine, DBU, or potassium carbonate.

      • Catalyst Loading: The amount of catalyst can be optimized. Start with a catalytic amount (e.g., 0.1 equivalents) and incrementally increase it while monitoring for side product formation.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Polymerization of Acrylonitrile: Acrylonitrile can polymerize in the presence of a strong base. To mitigate this, add the acrylonitrile slowly to the reaction mixture.

      • Dialkylation: Although less common for pyrazoles, dialkylation at other positions is a theoretical possibility. Ensure a 1:1 stoichiometry of reactants.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. The most common impurities in this reaction are unreacted starting material and polymerized acrylonitrile.

  • Unreacted 4-nitro-1H-pyrazole: This will typically have a different polarity compared to the product.

    • Minimization: As discussed in Q1, ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.

  • Polymerized Acrylonitrile: This often appears as a baseline streak or a series of spots on the TLC.

    • Minimization: Add the acrylonitrile dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of polymerization.[2]

  • Isomeric Products: While the N1 position of the pyrazole is generally the most nucleophilic for alkylation, there is a possibility of forming the N2-alkylated isomer.

    • Identification and Separation: Careful characterization using NMR spectroscopy (specifically 2D NMR techniques like HMBC and NOESY) may be required to distinguish between the N1 and N2 isomers. Purification via column chromatography with a carefully selected solvent system should allow for their separation.

Q3: The purification of the final product by column chromatography is proving difficult. What can I do?

A3: Purification challenges can arise from the polarity of the product and the presence of closely related impurities.

  • Solvent System Optimization:

    • Strategy: Systematically screen different solvent systems for column chromatography. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Gradually increasing the polarity of the mobile phase should allow for the separation of the desired product.

  • Alternative Purification Techniques:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Preparative TLC: For small-scale reactions, preparative TLC can be a viable option for isolating a pure sample.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Michael addition, specifically a cyanoethylation reaction. The pyrazole nitrogen acts as a nucleophile and attacks the β-carbon of acrylonitrile, which is an electrophilic Michael acceptor.[1][3] The reaction is typically base-catalyzed to deprotonate the pyrazole and increase its nucleophilicity.

Q2: What are the key safety precautions to consider when working with acrylonitrile?

A2: Acrylonitrile is a toxic and flammable substance.[2] Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material and the product. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. LC-MS can also be used for more detailed monitoring.

Q4: What are the expected spectroscopic signatures for this compound?

A4:

  • ¹H NMR: Expect to see signals corresponding to the pyrazole ring protons and the two methylene groups of the propanenitrile chain. The chemical shifts and coupling constants will be characteristic of the structure.

  • ¹³C NMR: Signals for the carbon atoms of the pyrazole ring, the nitrile carbon, and the two methylene carbons should be observable.

  • IR Spectroscopy: Look for characteristic absorption bands for the nitrile group (C≡N) around 2250 cm⁻¹ and the nitro group (NO₂) around 1550 and 1350 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Experimental Protocol

This is a general protocol for the synthesis of this compound. Optimization may be required.

Materials:

  • 4-nitro-1H-pyrazole

  • Acrylonitrile

  • Triethylamine (or another suitable base)

  • Acetonitrile (or another suitable aprotic solvent)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-pyrazole (1 equivalent) in acetonitrile.

  • Addition of Base: Add triethylamine (0.1-1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.0-1.2 equivalents) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
Reactant Ratios
4-nitro-1H-pyrazole1.0 equivalentThe limiting reagent.
Acrylonitrile1.0 - 1.2 equivalentsA slight excess may be used to ensure complete reaction of the pyrazole.
Base Catalyst0.1 - 1.1 equivalentsThe optimal amount should be determined empirically.
Reaction Conditions
TemperatureRoom Temperature to 60 °CHigher temperatures can increase the reaction rate but may also promote side reactions.
Reaction Time2 - 24 hoursHighly dependent on temperature, catalyst, and substrates. Monitor by TLC.
Purification
Column ChromatographyGradient elution, e.g., 10-50% Ethyl Acetate in HexanesThe exact solvent system will depend on the polarity of the product and impurities.
Yield VariableHighly dependent on the optimization of the reaction conditions. Published yields for similar cyanoethylation reactions of heterocycles can range from moderate to high.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole Reaction_Setup Dissolve 4-nitro-1H-pyrazole and base in solvent 4-nitro-1H-pyrazole->Reaction_Setup Acrylonitrile Acrylonitrile Addition Slowly add Acrylonitrile Acrylonitrile->Addition Base Catalyst Base Catalyst Base Catalyst->Reaction_Setup Reaction_Setup->Addition Stirring Stir at RT or with gentle heating Addition->Stirring Solvent_Removal Remove solvent Stirring->Solvent_Removal Extraction Aqueous workup Solvent_Removal->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Product Pure Product Purification->Product

Caption: Synthesis workflow for this compound.

Troubleshooting_Guide Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Purification_Issues Purification Issues Start->Purification_Issues Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Check TLC Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Increase_Temp Increase Temperature Side_Reactions->Increase_Temp If reaction is slow Optimize_Catalyst Optimize Catalyst Side_Reactions->Optimize_Catalyst Yes Slow_Addition Slow Acrylonitrile Addition Side_Reactions->Slow_Addition Polymerization observed Success Problem Solved Increase_Time->Success Increase_Temp->Success Optimize_Catalyst->Success Slow_Addition->Success Optimize_Solvent Optimize Chromatography Solvent Purification_Issues->Optimize_Solvent Yes Recrystallize Attempt Recrystallization Optimize_Solvent->Recrystallize Still difficult Optimize_Solvent->Success Separation achieved Recrystallize->Success

Caption: Troubleshooting logic for synthesis challenges.

References

Technical Support Center: Nitration of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the nitration of pyrazoles.

Troubleshooting Guides

Problem 1: Low yield of the desired C-nitropyrazole and formation of a significant amount of N-nitropyrazole.

Question: My nitration of pyrazole is resulting in a low yield of the expected 4-nitropyrazole, and I am isolating a substantial amount of N-nitropyrazole. How can I promote the formation of the C-nitro product?

Answer: The initial nitration of pyrazole often occurs at the N1 position to form N-nitropyrazole, which can then rearrange to the more stable C-nitropyrazoles (typically 3-nitro or 4-nitropyrazole) under thermal or acidic conditions.[1][2] To favor the formation of the C-nitropyrazole, consider the following strategies:

  • Thermal Rearrangement: After the initial N-nitration, a thermal rearrangement step is often necessary. Heating the N-nitropyrazole intermediate in a suitable high-boiling solvent can facilitate the migration of the nitro group to the carbon skeleton.[3][4]

  • Acid-Catalyzed Rearrangement: Performing the nitration in a strong acid medium, such as a mixture of concentrated nitric and sulfuric acids ("mixed acid"), can promote in-situ rearrangement of the N-nitropyrazole intermediate to the C-nitrated product.[2] The choice of acid and its concentration can influence the regioselectivity of the rearrangement.

Experimental Protocol: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement [4]

  • N-Nitration: Pyrazole is nitrated using a mixture of 90% nitric acid and acetic anhydride to afford N-nitropyrazole. This step is typically carried out at low temperatures (e.g., 0-15 °C) to control the exothermic reaction.

  • Rearrangement: The isolated N-nitropyrazole is then thermally isomerized by refluxing in a high-boiling solvent like 1,2-dichlorobenzene to yield 3-nitropyrazole.

Problem 2: Formation of multiple nitrated products (mono-, di-, and tri-nitropyrazoles).

Question: My nitration reaction is producing a mixture of mono-, di-, and even tri-nitrated pyrazoles. How can I improve the selectivity for mononitration?

Answer: Polynitration is a common side reaction, especially under harsh nitrating conditions. The electron-withdrawing nature of the first nitro group deactivates the ring towards further electrophilic substitution, but with potent nitrating agents and elevated temperatures, multiple nitrations can occur. To enhance selectivity for mononitration:

  • Milder Nitrating Agents: Employ milder nitrating agents. Instead of fuming nitric acid or oleum, consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitric acid in trifluoroacetic anhydride.[2][5]

  • Control of Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Using a slight excess (e.g., 1.05-1.2 equivalents) of the nitrating agent can favor mononitration.

  • Temperature Control: Maintain a low reaction temperature. Nitration is an exothermic process, and lower temperatures generally increase selectivity by reducing the rate of subsequent nitrations.

  • Reaction Time: Monitor the reaction progress closely and quench it once the desired level of mononitration is achieved to prevent further reaction.

Table 1: Influence of Nitrating Agent on Pyrazole Nitration Products

Starting MaterialNitrating SystemProduct(s)Yield (%)Reference
PyrazoleHNO₃ / Trifluoroacetic Anhydride3,4-Dinitropyrazole41[5]
N-MethylpyrazoleHNO₃ / Trifluoroacetic Anhydride3-Nitro-1-methylpyrazole65[5]
3,5-DimethylpyrazoleHNO₃ / Trifluoroacetic Anhydride3,5-Dimethyl-4-nitropyrazole76[5]
Pyrazole90% HNO₃ / Ac₂O then thermal rearrangement3-Nitropyrazole90 (for N-nitration)[3][4]
3-NitropyrazoleMixed Acid (HNO₃/H₂SO₄)3,4-Dinitropyrazole88[3][4]
Problem 3: Nitration occurs on a substituent instead of the pyrazole ring.

Question: I am trying to nitrate a phenyl-substituted pyrazole, but the nitration is occurring on the phenyl ring rather than the pyrazole ring. How can I direct the nitration to the pyrazole moiety?

Answer: The regioselectivity of nitration in substituted pyrazoles, particularly those with aromatic substituents like a phenyl group, is highly dependent on the reaction conditions, especially the acidity of the medium.

  • Less Acidic Conditions: Under less acidic conditions, such as using acetyl nitrate (nitric acid in acetic anhydride), electrophilic attack is favored at the electron-rich 4-position of the pyrazole ring.

  • Strongly Acidic Conditions: In strongly acidic media (e.g., mixed acid), the pyrazole ring is protonated, forming a pyrazolium cation. This deactivates the pyrazole ring towards electrophilic attack. Consequently, the nitration occurs preferentially on the appended phenyl ring, typically at the para-position.

Logical Workflow for Directing Nitration on Phenyl-Substituted Pyrazoles

start Start: Nitration of 1-Phenylpyrazole condition Choose Nitrating Conditions start->condition less_acidic Less Acidic (e.g., HNO₃/Ac₂O) condition->less_acidic Selective for Pyrazole Ring strong_acid Strongly Acidic (e.g., HNO₃/H₂SO₄) condition->strong_acid Selective for Phenyl Ring pyrazole_nitration Product: 4-Nitro-1-phenylpyrazole (Nitration on Pyrazole Ring) less_acidic->pyrazole_nitration phenyl_nitration Product: 1-(p-Nitrophenyl)pyrazole (Nitration on Phenyl Ring) strong_acid->phenyl_nitration

Caption: Controlling regioselectivity in the nitration of 1-phenylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of pyrazoles?

A1: The most frequently encountered side reactions include:

  • N-Nitration: Initial formation of an N-nitropyrazole intermediate, which may or may not rearrange to the desired C-nitro product depending on the reaction conditions.[1]

  • Polynitration: Introduction of two or more nitro groups onto the pyrazole ring, leading to the formation of dinitro- and trinitropyrazoles. This is more common with strong nitrating agents and higher temperatures.[5]

  • Nitration of Substituents: For substituted pyrazoles, nitration can occur on the substituent itself, such as a phenyl ring, in addition to or instead of the pyrazole ring.[6]

  • Cleavage of Substituents: In some cases, functional groups on the pyrazole ring can be cleaved under the harsh conditions of nitration. For instance, the cleavage of a nitratomethyl group has been observed.[7]

  • Ring Opening and Rearrangement: Although less common, under specific conditions, the formation of reactive intermediates like nitrenes can lead to complex rearrangements and ring-opening of the pyrazole core.[8]

Q2: How can I minimize the formation of N-nitropyrazole as a final product?

A2: To minimize the accumulation of N-nitropyrazole, you should employ conditions that facilitate its rearrangement to the C-nitrated product. This can be achieved by:

  • Using a strong acid catalyst: A mixed acid system (HNO₃/H₂SO₄) typically promotes the in-situ rearrangement.[2]

  • Applying heat: If you have isolated the N-nitropyrazole, you can subject it to thermal rearrangement in a high-boiling point solvent.[3]

Q3: What is the typical regioselectivity for the mononitration of unsubstituted pyrazole?

A3: The electrophilic nitration of unsubstituted pyrazole predominantly occurs at the C4 position. However, the initial site of attack is the N1 position, forming N-nitropyrazole. This intermediate then rearranges, and depending on the conditions, can yield both 3-nitropyrazole and 4-nitropyrazole. The formation of 4-nitropyrazole is often favored under acidic conditions.[2]

Q4: Are there any "green" or more environmentally friendly methods for pyrazole nitration?

A4: Research is ongoing into greener nitration methods. Some approaches that have been explored include the use of solid acid catalysts or milder nitrating agents to reduce the use of strong acids and hazardous reagents. For example, the use of montmorillonite K-10 impregnated with bismuth nitrate has been reported as a more environmentally benign approach for the nitration of various azoles.[2]

Q5: How does the presence of electron-donating or electron-withdrawing groups on the pyrazole ring affect nitration?

A5:

  • Electron-donating groups (EDGs) such as alkyl groups activate the pyrazole ring towards electrophilic substitution, making nitration easier. However, they can also increase the likelihood of polynitration. EDGs at the C3 position can sometimes lead to C4 "overnitration" products alongside N-nitration.[6]

  • Electron-withdrawing groups (EWGs) such as nitro or cyano groups deactivate the pyrazole ring, making nitration more difficult and requiring harsher reaction conditions. This deactivation can sometimes be used to control the extent of nitration and prevent polynitration.

Reaction Pathway: From Pyrazole to Mono- and Di-nitrated Products

cluster_conditions Reaction Conditions pyrazole Pyrazole n_nitro N-Nitropyrazole (Intermediate) pyrazole->n_nitro N-Nitration nitro_4 4-Nitropyrazole n_nitro->nitro_4 Rearrangement nitro_3 3-Nitropyrazole n_nitro->nitro_3 Rearrangement dinitro_3_4 3,4-Dinitropyrazole nitro_3->dinitro_3_4 Further Nitration nitrating_agent Nitrating Agent (e.g., HNO₃/Ac₂O or Mixed Acid) rearrangement_conditions Rearrangement Conditions (Thermal or Acidic) harsher_conditions Harsher Conditions (e.g., Mixed Acid, Heat)

Caption: General reaction pathway for the nitration of pyrazole.

References

Technical Support Center: Synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The chosen catalyst (acidic or basic) may not be suitable for the cyanoethylation of 4-nitropyrazole.[1] 2. Catalyst Concentration: The amount of catalyst could be insufficient or excessive. 3. Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Polymerization of Acrylonitrile: A significant portion of the acrylonitrile may be polymerizing, reducing the amount available to react with the pyrazole.[2]1. Catalyst Selection: For heterocyclic amines like pyrazoles, a basic catalyst is generally preferred.[1] Consider screening bases such as triethylamine, DBU, or sodium hydroxide. 2. Catalyst Optimization: Titrate the catalyst concentration to find the optimal loading. 3. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for side product formation. 4. Polymerization Inhibition: Add a polymerization inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the acrylonitrile before starting the reaction.[2]
Formation of a White Precipitate or Gel Uncontrolled Polymerization of Acrylonitrile: This is a common side reaction in cyanoethylation, often triggered by strong bases, high temperatures, or impurities.[2]1. Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C), especially during the addition of acrylonitrile.[2] 2. Slow Reagent Addition: Add acrylonitrile dropwise with vigorous stirring to prevent localized heat and concentration buildup.[2] 3. Use of Inhibitors: As mentioned above, incorporate a polymerization inhibitor.[2]
Difficult Product Purification 1. Contamination with Polyacrylonitrile: The desired product may be mixed with soluble or insoluble polyacrylonitrile.[2] 2. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of product and starting materials.1. Polymer Precipitation: Dissolve the crude product in a solvent where the desired compound is soluble but the polymer is not (e.g., dimethylformamide), then add a non-solvent for the polymer (e.g., methanol) to precipitate it.[2] 2. Chromatographic Purification: Utilize column chromatography to separate the product from starting materials and other impurities.
Reaction Stalls or is Sluggish 1. Deactivated Substrate: The nitro group on the pyrazole ring is electron-withdrawing, which can decrease the nucleophilicity of the pyrazole nitrogen.[1] 2. Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to facilitate the reaction effectively.1. Stronger Base: Consider using a stronger base as a catalyst. 2. Increase Temperature: Cautiously increase the reaction temperature to enhance the reaction rate, while monitoring for decomposition or side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically achieved through a Michael addition reaction, specifically a cyanoethylation, between 4-nitro-1H-pyrazole and acrylonitrile. This reaction is usually catalyzed by a base.

Q2: How can I minimize the polymerization of acrylonitrile?

A2: To minimize the polymerization of acrylonitrile, which is a common cause of low yields, you should:

  • Maintain a low reaction temperature (e.g., 0-10°C).[2]

  • Add the acrylonitrile to the reaction mixture slowly and with vigorous stirring.[2]

  • Use a polymerization inhibitor such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[2]

Q3: What type of catalyst is most effective for this reaction?

A3: For the cyanoethylation of heterocyclic amines like pyrazole, basic catalysts are generally more effective than acidic ones.[1] You can start with common bases like triethylamine or consider stronger, non-nucleophilic bases like DBU. The optimal catalyst and its concentration should be determined experimentally.

Q4: My product is contaminated with a sticky, hard-to-remove substance. What is it and how can I get rid of it?

A4: The sticky substance is likely polyacrylonitrile, a common byproduct of the reaction.[2] To remove it, you can try dissolving the crude product in a suitable solvent in which your desired product is soluble but the polymer is not. Then, you can precipitate the polymer by adding a non-solvent for it.[2] For example, dissolving the mixture in dimethylformamide (DMF) and then adding methanol can help precipitate the polyacrylonitrile.[2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC). Spot the reaction mixture alongside the starting materials (4-nitro-1H-pyrazole and acrylonitrile) on a TLC plate. The formation of a new spot with a different Rf value indicates the formation of the product. The disappearance of the starting material spot will indicate the completion of the reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-nitro-1H-pyrazole

  • Acrylonitrile (with or without a polymerization inhibitor)

  • Base catalyst (e.g., triethylamine)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-nitro-1H-pyrazole in the chosen anhydrous solvent.

  • Add the base catalyst to the solution and stir for a few minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.

  • Slowly add acrylonitrile dropwise to the stirred solution over a period of time.

  • Allow the reaction to stir at the chosen temperature and monitor its progress using TLC.

  • Once the reaction is complete, quench the reaction (e.g., by adding a mild acid or water).

  • Remove the solvent under reduced pressure.

  • Purify the crude product using an appropriate method, such as column chromatography or recrystallization, to obtain the pure this compound.

Data Presentation

Table 1: Parameters for Reaction Optimization
ParameterRange to InvestigateRationale
Catalyst Triethylamine, DBU, NaOH, K₂CO₃The basicity of the catalyst can significantly influence the reaction rate and yield.[1]
Catalyst Loading 0.1 - 1.0 equivalentsOptimizing the catalyst amount can minimize side reactions and maximize product formation.
Temperature 0 °C to 80 °CTemperature affects the reaction rate, but higher temperatures can promote acrylonitrile polymerization.[2]
Solvent Acetonitrile, DMF, Dioxane, THFSolvent polarity and aprotic nature can influence the reaction kinetics.
Inhibitor None, HQ (100 ppm), MEHQ (200 ppm)Inhibitors are crucial for preventing the polymerization of acrylonitrile, a major side reaction.[2]

Visualizations

Synthesis_Pathway 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Reaction Michael Addition 4-Nitro-1H-pyrazole->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Base Catalyst Base Catalyst Base Catalyst->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Check_Polymer Polymerization observed? Start->Check_Polymer Add_Inhibitor Add Inhibitor Lower Temperature Slow Acrylonitrile Addition Check_Polymer->Add_Inhibitor Yes Check_Catalyst Catalyst Optimized? Check_Polymer->Check_Catalyst No Add_Inhibitor->Check_Catalyst Optimize_Catalyst Screen Bases Optimize Concentration Check_Catalyst->Optimize_Catalyst No Check_Temp Temperature Optimized? Check_Catalyst->Check_Temp Yes Optimize_Catalyst->Check_Temp Optimize_Temp Gradually Increase Temperature Check_Temp->Optimize_Temp No Purification_Issue Purification Issues? Check_Temp->Purification_Issue Yes Optimize_Temp->Purification_Issue Purification_Steps Polymer Precipitation Column Chromatography Purification_Issue->Purification_Steps Yes Success Improved Yield Purification_Issue->Success No Purification_Steps->Success

Caption: Troubleshooting workflow for yield improvement.

References

stability issues of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability issues with this compound in solution?

A1: The primary stability concerns for this compound in solution are the hydrolysis of the propanenitrile side chain and the potential for degradation of the nitro-substituted pyrazole ring, particularly under harsh pH or high-temperature conditions.

Q2: How does pH affect the stability of the nitrile group?

A2: The nitrile group in this compound is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] Acid-catalyzed hydrolysis typically yields a carboxylic acid, while basic conditions can result in the formation of either a carboxylic acid or an amide intermediate.[2] Vigorous basic conditions tend to favor the formation of the carboxylic acid.[2]

Q3: Is the nitro-pyrazole ring stable?

A3: Pyrazole rings are generally aromatic and stable to oxidation.[4] However, the presence of a strong electron-withdrawing group like the nitro group can affect the ring's electron density and reactivity. While generally stable, highly nitrated pyrazoles can be chemically sensitive.[5] It is advisable to protect the compound from strong reducing agents and excessive light exposure.

Q4: What are the likely degradation products of this compound in an aqueous solution?

A4: The most probable degradation products are 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (from complete nitrile hydrolysis), 3-(4-nitro-1H-pyrazol-1-yl)propanamide (from partial nitrile hydrolysis), and potentially compounds resulting from the reduction of the nitro group, especially in the presence of certain biological media or reducing agents.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Inconsistent Assay Results Over Time

This issue often points to the degradation of the compound in the experimental solution.

Troubleshooting Workflow:

A Inconsistent Results or Potency Loss B Assess Solution Stability A->B Suspect Degradation C Analyze for Degradation Products (LC-MS, HPLC) B->C If Instability is Confirmed D Hypothesize Degradation Pathway C->D Based on Product Mass E Optimize Solution Conditions D->E Mitigate Degradation F Re-evaluate Compound Activity E->F With Optimized Protocol

Caption: Troubleshooting workflow for loss of compound activity.

Possible Causes and Solutions:

Possible Cause Suggested Action
Nitrile Hydrolysis Buffer the solution to a pH between 6.0 and 7.5. Prepare fresh solutions before each experiment and minimize storage time in aqueous media.
Temperature-Induced Degradation Store stock and working solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
Photodegradation Protect solutions from light by using amber vials or covering containers with aluminum foil.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

The emergence of new peaks during analysis is a direct indicator of compound degradation.

Potential Degradation Pathways:

cluster_0 Primary Compound cluster_1 Degradation Products A This compound B 3-(4-nitro-1H-pyrazol-1-yl)propanamide A->B Partial Hydrolysis (H₂O, H⁺ or OH⁻) C 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid A->C Direct Hydrolysis B->C Full Hydrolysis (H₂O, H⁺ or OH⁻)

References

Technical Support Center: Purity Assessment of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. The following sections detail common analytical techniques for purity assessment and address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for determining the purity of this compound?

A1: The primary recommended techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] For quantitative determination of the main component and impurities, HPLC is often the method of choice in the pharmaceutical industry.[3] GC-MS is well-suited for identifying and quantifying volatile impurities.[1][2] ¹H NMR spectroscopy can be used for structural confirmation and for quantitative analysis (qNMR) to determine purity against a certified reference standard.[4][5]

Q2: Can titration be used for the purity assessment of this compound?

A2: While titration is a valuable technique for determining the purity of some pharmaceutical substances, its direct application for this compound may be limited unless there are acidic or basic impurities to quantify.[3][6][7] It is not the primary method for assessing the purity of the main compound itself but can be used for specific tests like Karl Fischer titration to determine water content.[3]

Q3: What are the expected challenges when analyzing a nitro-containing heterocyclic compound like this?

A3: Nitro compounds can sometimes be thermally labile, which can be a concern for GC analysis where high temperatures are used.[8][9] In HPLC, the polarity of the molecule will significantly influence column selection and mobile phase composition.[10][11] For NMR, the presence of the nitro group can influence the chemical shifts of nearby protons, requiring careful spectral interpretation.

Troubleshooting Guides

HPLC Analysis

Q4: I am not seeing any peak for my compound in HPLC analysis. What could be the issue?

A4: This could be due to several factors:

  • Incorrect Detection Wavelength: Ensure the UV detector is set to a wavelength where this compound has significant absorbance. A UV scan of the compound can help determine the optimal wavelength.

  • Compound Retention: The compound may be too strongly retained on the column. Consider using a stronger mobile phase (higher percentage of organic solvent).[12]

  • Compound Not Eluting: The compound might be irreversibly adsorbed to the column. Ensure the mobile phase is compatible with the column and the analyte.

  • Sample Preparation Issue: Verify that the sample is properly dissolved in a solvent compatible with the mobile phase and that the concentration is appropriate.[13]

Q5: My peaks are tailing in the HPLC chromatogram. How can I improve the peak shape?

A5: Peak tailing is a common issue in HPLC and can be caused by:

  • Column Overload: Try injecting a smaller volume or a more dilute sample.[14]

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase can help.

  • Mismatched pH: If the mobile phase pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the pH of the mobile phase can improve peak shape.

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.

GC-MS Analysis

Q6: I am observing broad peaks or no peaks at all in my GC-MS analysis. What should I do?

A6: For a compound like this compound, issues in GC-MS can arise from:

  • Thermal Degradation: The compound may be degrading in the hot injector port or on the column.[9] Try lowering the injector temperature.

  • Poor Volatility: The compound may not be volatile enough for GC analysis. Derivatization to a more volatile form could be an option.

  • Column Activity: Active sites in the injector liner or on the column can lead to peak tailing or adsorption. Using a deactivated liner and a suitable column is crucial.[8]

  • Incorrect Column Choice: A column with a stationary phase that is not appropriate for a polar, nitrogen-containing compound may lead to poor chromatography. A mid-polarity to polar column is often a good starting point.[1]

Q7: I am seeing "ghost peaks" in my GC chromatograms. What is the cause?

A7: Ghost peaks are peaks that appear in blank runs and can be caused by:

  • Carryover: Residual sample from a previous injection is retained in the injection port or the front of the column.[8] Cleaning the injector and baking the column can help.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature program progresses. Using high-purity gas and appropriate traps is important.

  • Septum Bleed: Small particles from the injector septum can enter the system and cause ghost peaks. Using high-quality septa and changing them regularly can mitigate this.

NMR Spectroscopy

Q8: The integrals in my ¹H NMR spectrum are not consistent. How can I get accurate quantitative results?

A8: For accurate quantitative NMR (qNMR), several factors are critical:

  • Full Relaxation of Nuclei: Ensure a sufficient relaxation delay (D1) between scans. For accurate integration, D1 should be at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Uniform Excitation: Use a calibrated 90° pulse to ensure all protons in the molecule are excited equally.

  • Signal-to-Noise Ratio: A high signal-to-noise ratio is necessary for accurate integration. Increase the number of scans to improve this.

  • Baseline Correction: A flat and properly corrected baseline is essential for accurate integration.

  • Choice of Integration Regions: Define the integration regions carefully to include the entire peak, including any satellite peaks.

Experimental Protocols

Disclaimer: The following protocols are provided as illustrative examples and may require optimization for your specific instrumentation and experimental conditions.

HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and quantify impurities by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard and sample.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in the mobile phase to make a 100 µg/mL solution.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the sample and dissolve it in the mobile phase to make a 100 µg/mL solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined by UV scan (e.g., 270 nm)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.

GC-MS Method for Impurity Profiling

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent).[1]

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of dichloromethane.[1]

  • GC-MS Conditions:

    • Injector temperature: 250 °C[1]

    • Injection mode: Split (e.g., 20:1 split ratio)[1]

    • Carrier gas: Helium at a constant flow of 1.2 mL/min.[1]

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: 40-400 amu

  • Analysis: Inject the sample and acquire the data.

  • Data Interpretation: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main compound or a suitable internal standard.

Data Presentation

Table 1: Example HPLC Purity Analysis Data
Sample IDRetention Time (min)Peak Area% Area
Reference Standard 4.521,250,000100.00
Sample Lot A
Impurity 12.891,5000.12
Main Peak4.531,245,00099.60
Impurity 25.123,5000.28
Sample Lot B
Impurity 12.902,1000.17
Main Peak4.521,230,00099.19
Impurity 36.457,7000.62
Table 2: Example GC-MS Impurity Profile
Impurity IDRetention Time (min)Tentative IdentificationRelative Abundance (%)
18.75Acrylonitrile0.05
212.34Pyrazole0.12
315.67Dichloromethane (solvent)-

Visualizations

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting prep_mp Prepare Mobile Phase hplc HPLC System (Pump, Injector, Column, Detector) prep_mp->hplc Load Mobile Phase prep_std Prepare Standard Solution prep_std->hplc Inject Standard prep_sample Prepare Sample Solution prep_sample->hplc Inject Sample acquire Acquire Chromatogram hplc->acquire analyze Integrate Peaks & Calculate Purity acquire->analyze report Generate Report analyze->report

Caption: Workflow for HPLC Purity Assessment.

gcms_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing cluster_report Reporting prep_sample Dissolve Sample in Solvent gcms GC-MS System (Injector, GC Column, MS Detector) prep_sample->gcms Inject Sample acquire Acquire Total Ion Chromatogram gcms->acquire process Extract Mass Spectra acquire->process identify Identify Impurities (Library Search) process->identify report Generate Impurity Profile Report identify->report

Caption: Workflow for GC-MS Impurity Profiling.

References

troubleshooting failed reactions involving 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed or low-yielding reactions and to answer frequently asked questions.

Troubleshooting Guides

The synthesis of this compound is typically achieved through a Michael addition (cyanoethylation) of 4-nitropyrazole with acrylonitrile. The following table outlines common issues encountered during this reaction, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution Relevant Parameters
Low or No Product Yield 1. Ineffective Deprotonation of 4-Nitropyrazole: The basic catalyst may be too weak to deprotonate the pyrazole nitrogen sufficiently.- Use a stronger, non-nucleophilic base. - Ensure anhydrous reaction conditions as water can quench the base.- Base pKa: Select a base with a pKa higher than that of 4-nitropyrazole. - Solvent: Use dry, polar aprotic solvents like DMF or acetonitrile.
2. Low Reaction Temperature: The activation energy for the reaction is not being met.- Gradually increase the reaction temperature while monitoring for side reactions.- Temperature: Start at room temperature and incrementally increase to 40-60 °C.
3. Steric Hindrance: Although less likely for this substrate, bulky substituents could hinder the reaction.- Not applicable for this specific reaction, but a consideration for derivatives.
Polymerization of Acrylonitrile 1. Excessively Strong or Concentrated Base: Strong bases can initiate the anionic polymerization of acrylonitrile.[1]- Use a catalytic amount of a moderately strong base. - Add the base slowly to the reaction mixture.- Base Concentration: Typically 0.1 to 0.5 equivalents of base are sufficient.
2. High Reaction Temperature: Heat can accelerate the polymerization of acrylonitrile.[1]- Maintain a controlled reaction temperature, using an ice bath if necessary, especially during base addition.- Temperature Control: Keep the temperature below 30 °C during initial mixing.
3. Presence of Radical Initiators: Impurities in reagents or solvents can initiate radical polymerization.- Use freshly distilled acrylonitrile and high-purity solvents. - Consider adding a radical inhibitor like hydroquinone (ca. 200 ppm).- Reagent Purity: Ensure >99% purity for acrylonitrile.
Formation of Multiple Products 1. Di-cyanoethylation: Reaction of a second molecule of acrylonitrile with the product.- Use a stoichiometric amount or a slight excess of 4-nitropyrazole relative to acrylonitrile.- Stoichiometry: Molar ratio of 4-nitropyrazole to acrylonitrile of 1:1 to 1.1:1.
2. Side reactions involving the nitro group: Under strongly basic conditions, the nitro group could potentially be involved in side reactions.- Use the mildest basic conditions that still afford a reasonable reaction rate. - Keep reaction times to a minimum.- Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and stop it upon completion.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the cyanoethylation of 4-nitropyrazole.

Materials:

  • 4-Nitro-1H-pyrazole

  • Acrylonitrile (freshly distilled)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (5 mL per gram of pyrazole).

  • Stir the mixture until the 4-nitropyrazole is fully dissolved.

  • Add anhydrous potassium carbonate (0.2 eq).

  • To this stirring suspension, add freshly distilled acrylonitrile (1.1 eq) dropwise over 15 minutes. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (disappearance of the 4-nitropyrazole spot on TLC), pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and stability of 4-nitropyrazole?

A1: 4-Nitro-1H-pyrazole is a yellow to orange crystalline solid. It is soluble in polar organic solvents but insoluble in water. Theoretical studies have shown that 4-nitropyrazole is the most stable among the mononitro-substituted pyrazole isomers.[2][3] However, it is classified as an energetic material and should be handled with care.[4][5] It is harmful if swallowed and causes serious eye damage.[6]

Q2: What are the key safety precautions when working with 4-nitropyrazole and acrylonitrile?

A2:

  • 4-Nitropyrazole: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid creating dust.[7] Given its energetic nature, avoid grinding, impact, or excessive heating.[8]

  • Acrylonitrile: Acrylonitrile is toxic and flammable. Handle it in a well-ventilated fume hood. Use appropriate PPE, including gloves and safety glasses. It is prone to polymerization, so use freshly distilled material and consider adding an inhibitor for storage.[1]

Q3: My cyanoethylation reaction is not proceeding to completion. What should I try?

A3: First, ensure your reagents and solvents are anhydrous, as water can inhibit the reaction by neutralizing the base. If the reaction is still sluggish, consider using a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts. You can also try gently heating the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for acrylonitrile polymerization.

Q4: I am observing a significant amount of a viscous, insoluble material in my reaction flask. What is it and how can I avoid it?

A4: This is likely polyacrylonitrile, which can form if the reaction conditions are too harsh (e.g., too much strong base or excessive heat).[1] To avoid this, use only a catalytic amount of a milder base like potassium carbonate, add the base portion-wise, and maintain good temperature control. The use of a radical inhibitor like hydroquinone can also suppress polymerization.

Q5: How can I remove polyacrylonitrile from my desired product?

A5: If a significant amount of solid polymer has formed, it can sometimes be removed by filtration. If the polymer is soluble or finely dispersed, you may need to use a precipitation technique. For example, dissolving the crude product in a solvent like DMF in which the desired product is soluble, and then adding a non-solvent for the polymer, such as methanol, can cause the polyacrylonitrile to precipitate.

Q6: Is the cyanoethyl group stable?

A6: The cyanoethyl group is generally stable under neutral and acidic conditions. However, it can be removed by treatment with a strong base in a process known as de-cyanoethylation, which proceeds via an elimination reaction.[9] This should be a consideration if the product is to be used in subsequent reactions under strongly basic conditions.

Visualizations

experimental_workflow reagents 1. Reagents - 4-Nitropyrazole - Acrylonitrile - Base (e.g., K₂CO₃) - Anhydrous Solvent (e.g., DMF) reaction_setup 2. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂) - Stirring reagents->reaction_setup reaction_execution 3. Reaction - Slow addition of acrylonitrile - Temperature control - Monitor by TLC reaction_setup->reaction_execution workup 4. Workup - Quench reaction - Liquid-liquid extraction - Drying of organic phase reaction_execution->workup purification 5. Purification - Column Chromatography workup->purification product 6. Product - this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Failed or Low Yield check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents polymerization Polymerization Observed? start->polymerization subnode_conditions Anhydrous? Correct Temperature? Sufficient Reaction Time? check_conditions->subnode_conditions subnode_reagents Base Strength Adequate? Acrylonitrile Purity? check_reagents->subnode_reagents solution_polymerization Modify Conditions: - Reduce base concentration - Lower reaction temperature - Add radical inhibitor polymerization->solution_polymerization Yes solution_conditions Adjust Conditions: - Use dry solvents/reagents - Optimize temperature - Increase reaction time subnode_conditions->solution_conditions No solution_reagents Adjust Reagents: - Use stronger base (e.g., DBU) - Use freshly distilled acrylonitrile subnode_reagents->solution_reagents No

References

Technical Support Center: Optimization of Reaction Conditions for Modifying 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical modification of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile. The primary focus is on the reduction of the nitro group to synthesize 3-(4-amino-1H-pyrazol-1-yl)propanenitrile, a critical transformation for creating versatile intermediates in drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing the nitro group on this compound?

A1: The reduction of aromatic nitro groups is a well-established transformation with several reliable methods. The most common approaches include:

  • Catalytic Hydrogenation: This is often the preferred method due to its clean nature and high efficiency. Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.[1][2] This method involves reacting the substrate with hydrogen gas, typically in a solvent like ethanol or ethyl acetate.

  • Metal/Acid Reduction: Using easily oxidized metals in the presence of an acid is a classic and effective method.[3] Common systems include iron (Fe) in hydrochloric acid (HCl) or acetic acid, tin(II) chloride (SnCl₂) in HCl, and zinc (Zn) in acetic acid.[1][3][4]

  • Transfer Hydrogenation: In this variation of catalytic hydrogenation, a hydrogen donor molecule like hydrazine or ammonium formate is used instead of hydrogen gas.[4][5] A system of Ni-Re with hydrazine hydrate in ethanol has been reported to be highly effective for reducing nitro-pyrazoles, with yields ranging from 80-95%.[4]

Q2: What are the potential side products I should be aware of during the reduction?

A2: Incomplete reduction can lead to several intermediates, such as nitroso and hydroxylamine compounds.[6][7] Under certain conditions, especially with metal hydrides like LiAlH₄, dimerization can occur, leading to the formation of azo or azoxy compounds.[1][2] It is crucial to select a reduction method that minimizes these side reactions. For instance, LiAlH₄ is generally not recommended for reducing aromatic nitro groups to amines as it favors azo product formation.[1]

Q3: How does the presence of the nitrile group affect the choice of reducing agent?

A3: The nitrile group (-C≡N) can also be reduced, typically to a primary amine (-CH₂NH₂), under strong reducing conditions. Therefore, chemoselectivity is a key concern.

  • Catalytic Hydrogenation: Conditions must be carefully controlled. While Pd/C is excellent for nitro reduction, aggressive conditions (high pressure, high temperature, or prolonged reaction times) can lead to nitrile reduction. Raney Nickel is more aggressive towards nitriles than Pd/C.

  • Metal/Acid Systems: Reagents like SnCl₂, Fe/HCl, and Zn/AcOH are generally chemoselective for the nitro group and are less likely to reduce the nitrile group under standard conditions, making them a safer choice in this regard.[1][8]

Q4: Which solvents are most suitable for this reaction?

A4: The choice of solvent depends on the reducing system.

  • For catalytic hydrogenation , common solvents include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).[9]

  • For metal/acid reductions , protic solvents like ethanol/water mixtures are often used to facilitate the reaction and dissolve the acid and any salts formed.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the reduction of this compound.

dot```dot

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check_purity -> sol_repurify [style=dashed, arrowhead=vee]; review_conditions -> sol_optimize [style=dashed, arrowhead=vee]; analyze_byproducts -> sol_byproducts [style=dashed, arrowhead=vee]; }

Caption: General experimental workflow for catalytic hydrogenation.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol %) to the solution.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the vessel with an inert gas (nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (a hydrogen-filled balloon for atmospheric pressure, or 1-4 atm in a Parr shaker) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, 3-(4-amino-1H-pyrazol-1-yl)propanenitrile.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: General Procedure for Reduction using Iron and Ammonium Chloride
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).

  • Reagent Addition: Add ammonium chloride (NH₄Cl) (2.0 eq) and iron powder (Fe) (5.0 eq) to the mixture. [4]3. Reaction: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be redissolved in an organic solvent (like ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further if necessary. This method often provides a cleaner workup compared to using strong acids like HCl.

References

Technical Support Center: Safe Handling and Storage of Nitrated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with nitrated pyrazole compounds. Given their energetic nature and potential hazards, strict adherence to these guidelines is crucial for ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nitrated pyrazole compounds?

A1: Nitrated pyrazoles are energetic compounds and should be handled with care.[1] Primary hazards include:

  • Thermal Sensitivity: Many nitrated pyrazoles can decompose exothermically at elevated temperatures, with some having decomposition temperatures as high as 350°C.[2] The addition of nitro groups can increase sensitivity to heat, impact, and friction.[3][4]

  • Toxicity: They can be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[5]

  • Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

Q2: What is the mandatory Personal Protective Equipment (PPE) when working with these compounds?

A2: Appropriate PPE is essential to prevent exposure. Always use the following:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield may also be necessary.[5]

  • Protective Clothing: Wear fire/flame resistant and impervious clothing.[7] A standard lab coat is the minimum requirement.

  • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected prior to use.[7]

  • Respiratory Protection: For operations that may generate dust or aerosols, use respiratory protection in a well-ventilated area or under a chemical fume hood.[5][6]

Q3: How should I properly store nitrated pyrazole compounds?

A3: Proper storage is critical to maintaining stability and preventing accidents.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7][8]

  • Location: Store locked up or in an area accessible only to qualified or authorized personnel.[6]

  • Conditions: Keep away from heat and all sources of ignition.[6][7] Do not store with incompatible materials.[7]

Q4: What substances are considered incompatible with nitrated pyrazoles?

A4: To prevent dangerous reactions, store nitrated pyrazoles separately from the following:

  • Strong oxidizing agents[6]

  • Strong acids[6]

  • Strong reducing agents[6]

  • Combustible materials[9]

Q5: What is the immediate procedure for a minor spill?

A5: For a small, manageable spill:

  • Evacuate non-essential personnel and ensure adequate ventilation.[7]

  • Remove all sources of ignition.[7]

  • Wearing appropriate PPE, contain the spill with a non-reactive absorbent material like sand, vermiculite, or kitty litter.[10][11]

  • Carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust formation.[6][7] Use spark-proof tools.[7]

  • Clean the affected area with soap and water.[12]

  • Do not allow the substance to enter drains.[7]

Q6: What are the first-aid measures in case of accidental exposure?

A6: Immediate action is required in case of exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes and get medical attention.[6][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[6][7]

Q7: How should I dispose of nitrated pyrazole waste?

A7: Dispose of contents and containers in accordance with local, regional, and national regulations.[6][7] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, or sewer systems.[7]

Troubleshooting Guide

Problem: I've noticed the color of my stored compound has changed, or there appears to be crystal growth on the container threads.

  • Solution: Do not handle the container. These changes could indicate decomposition or the formation of unstable, shock-sensitive materials. The compound may be under pressure. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) office immediately for assessment and disposal.

Problem: My experiment requires grinding or milling a nitrated pyrazole solid.

  • Solution: Avoid grinding dry material, as this can generate heat, friction, and static electricity, posing an ignition risk. If the experimental procedure requires a reduced particle size, consider wet milling with a compatible, non-reactive solvent to dissipate heat and prevent dust formation. Always use non-sparking tools and ensure all equipment is properly grounded.[7]

Problem: During a reaction scale-up, the mixture is turning a much darker color than expected and the temperature is rising uncontrollably.

  • Solution: This indicates a potential runaway reaction. Immediately activate your lab's emergency shutdown procedure. If it is safe to do so, remove the heat source and apply external cooling (e.g., an ice bath). Alert all personnel in the immediate vicinity and be prepared to evacuate. If the situation cannot be controlled, activate the fire alarm and evacuate the area.

Data Presentation: Thermal Stability of Nitrated Pyrazoles

The thermal stability of nitrated pyrazoles varies significantly based on their specific structure and the number of nitro groups. The following table summarizes decomposition and melting points for select compounds.

Compound NameAbbreviationMelting Point (°C)Decomposition Temperature (Td) (°C)
3-Nitro-1H-pyrazole--9230 (Boiling Point)[7]
3,5-Dinitropyrazole3,5-DNP173–174316.8[2]
TrinitropyrazoleTNP-260–350[2]
Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole5-202[13]
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole7-218[13]

Experimental Protocols

Protocol: Decontamination of a Minor Spill of a Solid Nitrated Pyrazole Compound

This protocol outlines the standard procedure for safely cleaning a minor spill (less than 5 grams) of a solid nitrated pyrazole compound.

1. Materials Required:

  • Two pairs of chemical-impermeable gloves (nitrile)

  • Safety goggles and face shield

  • Flame-resistant lab coat

  • Spill control kit containing:

    • Inert absorbent material (e.g., vermiculite, sand)[10]

    • Two plastic dustpans or scoops (spark-proof recommended)[7]

    • Heavy-duty sealable plastic bags or a labeled waste container

    • Soap solution and paper towels

2. Procedure:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access and post a warning sign.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height. If outside a hood, increase ventilation if possible without spreading dust.

  • Don PPE: Put on all required PPE (goggles, face shield, lab coat, double gloves).

  • Contain: Gently cover the spill with a layer of inert absorbent material, starting from the outside and working inwards to prevent the spread of dust.[12]

  • Collect: Carefully scoop the mixture of absorbent and spilled compound into a labeled, leak-proof container or heavy-duty plastic bag.[6] Avoid any actions that could create dust.[7]

  • Decontaminate: Wipe the spill surface with paper towels soaked in soap and water. Place the used towels into the waste container.

  • Dispose: Seal the waste container/bag. Attach a hazardous waste label and arrange for pickup through your institution's EHS department.

  • Doff PPE: Remove PPE carefully, avoiding contact with contaminated surfaces. Place disposable items in the hazardous waste container. Wash hands and arms thoroughly with soap and water.

Mandatory Visualizations

G A Prepare Work Area (Fume Hood, Clear Space) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Retrieve Compound from Approved Storage B->C D Handle Compound (Weighing, Transfer) Use Non-Sparking Tools C->D E Perform Experiment with Caution D->E F Decontaminate Equipment & Work Surfaces E->F G Dispose of Waste in Labeled Container F->G H Return Unused Compound to Storage G->H I Doff PPE & Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of nitrated pyrazole compounds.

G spill Spill Occurs assess Assess Hazard (Size, Location, Substance) spill->assess major Is it a Major Spill? (>5g, outside containment, fire or injury) assess->major evacuate EVACUATE AREA Alert Others major->evacuate Yes minor Can you handle it safely? major->minor No call CALL EMERGENCY SERVICES & EHS Office evacuate->call no_handle If unsure, evacuate and call for help minor->no_handle No ppe Don Additional PPE (Double Gloves, Face Shield) minor->ppe Yes no_handle->call contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Container contain->collect decon Decontaminate Area & Dispose of Waste collect->decon end Procedure Complete decon->end

Caption: Decision tree for responding to a chemical spill.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes for substituted nitropyrazoles, a class of compounds of significant interest in medicinal chemistry and materials science. The following sections detail common synthetic strategies, supported by quantitative data, experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research objective.

Synthesis Route Comparison

The synthesis of substituted nitropyrazoles can be broadly categorized into three main approaches: direct nitration of a pre-existing pyrazole core, rearrangement of an N-nitropyrazole intermediate, and construction of the nitropyrazole ring via cyclocondensation. Each method offers distinct advantages and disadvantages in terms of regioselectivity, substrate scope, and reaction conditions.

Synthesis RouteTarget ProductStarting Material(s)Reagents and ConditionsYield (%)Reaction TimeTemperature (°C)Reference(s)
Direct Nitration 4-NitropyrazolePyrazoleFuming HNO₃ (90%) / Fuming H₂SO₄ (20%)851.5 h50[1]
3,4-DinitropyrazolePyrazoleHNO₃ / Trifluoroacetic anhydride41Not Specified0-5[2]
3-Methyl-4-nitropyrazole3-Methyl-1-nitropyrazoleThermal rearrangement93Not Specified140[3]
N-Nitropyrazole Rearrangement 3-NitropyrazolePyrazole1. HNO₃ / H₂SO₄2. n-Octanol (reflux)86.6 (nitration)87.8 (rearrangement)3.5 h (nitration)Not Specified (rearrangement)<15 (nitration)185-190 (rearrangement)[4]
3-NitropyrazolePyrazole1. 90% HNO₃ / Ac₂O2. 1,2-Dichlorobenzene (reflux)90 (nitration)Quantitative (rearrangement)Not SpecifiedNot Specified[5][6]
3,4-Dinitropyrazole3-NitropyrazoleMixed acid (HNO₃/H₂SO₄)88Not SpecifiedNot Specified[5][6]
3,5-Dinitropyrazole3-Nitropyrazole1. N-Nitration2. Thermal rearrangement71Not SpecifiedNot Specified[5][6]
Cyclocondensation Ethyl 1-aryl-4-nitropyrazole-5-carboxylatesEthyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate, ArylhydrazinesPyridineGood to ExcellentNot SpecifiedNot Specified[1][4][7]
1,3,5-Trisubstituted pyrazolesN-Arylhydrazones, NitroolefinsEthylene glycol (thermal) or TFE/TFAModerate to HighNot SpecifiedNot Specified[6]
Functionalization 1-Methyl-4-nitropyrazole4-NitropyrazoleK₂CO₃, Iodomethane in DMF80-9814 h25[3]

Experimental Protocols

Direct Nitration: Synthesis of 4-Nitropyrazole[1]

This one-pot, two-step method provides an efficient route to 4-nitropyrazole directly from pyrazole.

Step 1: Preparation of Pyrazole Sulfate

  • To a 100 mL four-necked flask equipped with a stirrer and a thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.

  • Stir the mixture at room temperature for 30 minutes.

Step 2: Nitration

  • In a separate 100 mL four-necked flask, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.

  • While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid to the fuming sulfuric acid, maintaining the temperature between 0 and 10°C to prepare the fuming nitrosulfuric acid.

  • Add the prepared fuming nitrosulfuric acid (25 mL) dropwise to the pyrazole sulfate mixture in an ice-water bath.

  • After the addition is complete, raise the temperature to 50°C and continue the reaction for 1.5 hours.

  • Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid.

  • Filter the solid and wash it with ice water.

  • Dry the product under vacuum to obtain 4-nitropyrazole. The product can be further purified by recrystallization from ethyl ether/hexane to achieve a yield of up to 85%.

N-Nitropyrazole Rearrangement: Synthesis of 3-Nitropyrazole[4]

This two-step procedure involves the formation of N-nitropyrazole followed by its thermal rearrangement.

Step 1: Synthesis of N-Nitropyrazole

  • In a suitable reaction vessel, nitrate pyrazole using a mixed acid solution of nitric acid and sulfuric acid.

  • Maintain the reaction temperature below 15°C with constant stirring for 3.5 hours.

  • Upon completion, isolate the N-nitropyrazole product. This step typically yields approximately 86.6%.

Step 2: Rearrangement to 3-Nitropyrazole

  • Reflux the obtained N-nitropyrazole in n-octanol at a temperature of 185-190°C.

  • After the rearrangement is complete, isolate the 3-nitropyrazole product. This step can achieve a yield of up to 87.8%. A notable advantage of this method is that the n-octanol can be recycled without further treatment.

Cyclocondensation: Regioselective Synthesis of N1-Substituted-4-nitropyrazole-5-carboxylates[1][4][7]

This method constructs the substituted nitropyrazole ring from acyclic precursors, offering excellent regioselectivity.

  • Dissolve ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate and a monosubstituted hydrazine (alkyl or aryl) in pyridine.

  • Stir the reaction mixture under appropriate temperature conditions until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, remove the pyridine under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield the desired N1-substituted-4-nitropyrazole-5-carboxylate. This method generally provides good to excellent yields of the N1-isomer.

Synthesis Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to substituted nitropyrazoles.

Synthesis_Pathways cluster_direct Direct Nitration cluster_rearrangement N-Nitropyrazole Rearrangement cluster_cyclo Cyclocondensation cluster_func Functionalization pyrazole1 Pyrazole nitropyrazole Substituted Nitropyrazole pyrazole1->nitropyrazole Nitrating Agent (e.g., HNO₃/H₂SO₄) pyrazole2 Pyrazole n_nitropyrazole N-Nitropyrazole pyrazole2->n_nitropyrazole Nitrating Agent c_nitropyrazole C-Nitropyrazole (3-nitro or 4-nitro) n_nitropyrazole->c_nitropyrazole Heat or Acid precursors Acyclic Precursors (with NO₂ group) nitropyrazole_cyclo Substituted Nitropyrazole precursors->nitropyrazole_cyclo Cyclization start_nitropyrazole Nitropyrazole final_nitropyrazole Further Substituted Nitropyrazole start_nitropyrazole->final_nitropyrazole Various Reagents (e.g., Alkylation, Cross-coupling) Direct_Nitration_Detail pyrazole Pyrazole intermediate Pyrazole Sulfate pyrazole->intermediate Conc. H₂SO₄ four_nitropyrazole 4-Nitropyrazole intermediate->four_nitropyrazole Fuming HNO₃ / Fuming H₂SO₄ Rearrangement_Detail pyrazole Pyrazole n_nitropyrazole N-Nitropyrazole pyrazole->n_nitropyrazole HNO₃ / H₂SO₄ or HNO₃ / Ac₂O three_nitropyrazole 3-Nitropyrazole n_nitropyrazole->three_nitropyrazole Thermal Rearrangement (e.g., reflux in n-octanol) three_four_dnp 3,4-Dinitropyrazole three_nitropyrazole->three_four_dnp Mixed Acid Cyclocondensation_Detail precursor1 Ethyl 4-(dimethylamino)- 3-nitro-2-oxobut-3-enoate product N1-Substituted-4-nitropyrazole- 5-carboxylate precursor1->product label_edge Pyridine precursor2 Substituted Hydrazine (R-NHNH₂) precursor2->product

References

A Comparative Analysis of the Biological Activity of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the potential biological activity of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile against other functionally substituted pyrazole compounds. Due to the limited publicly available experimental data on this compound, this comparison is based on established structure-activity relationships (SAR) of pyrazoles, focusing on the influence of the 4-nitro and N-cyanoethyl substituents. The guide presents quantitative data from studies on analogous compounds, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Anticipated Biological Profile of this compound

The biological activity of this compound is likely influenced by its two key substituents: the electron-withdrawing 4-nitro group and the N-propanenitrile side chain. The 4-nitro group is known to enhance or modulate various biological activities in heterocyclic compounds, including antimicrobial and anticancer effects. The N-propanenitrile group, a Michael acceptor, could potentially interact with biological nucleophiles, contributing to its overall activity profile.

Comparative Quantitative Data

To contextualize the potential efficacy of this compound, the following tables summarize the reported biological activities of various pyrazole derivatives with relevant substitutions.

Table 1: Anticancer Activity of Substituted Pyrazole Derivatives
Compound/Derivative ClassCell LineIC50 (µM)Reference
Pyrazole derivative P3C MDA-MB-231 (TNBC)0.25[1]
Pyrazole derivative P3C MDA-MB-468 (TNBC)0.49[1]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22 MCF72.82[2]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23 A5493.15[2]
Pyrazolo[3,4-d]pyrimidine derivative 29 HepG210.05[2]
Pyrazole carbaldehyde derivative 43 MCF70.25[2]
Indole-pyrazole derivative 33 HCT116<23.7[2]
1H-pyrazolo[3,4-d]pyrimidine derivative 24 A5498.21[2]
Pyrazole derivative 4 A5495.50[3]
Curcumin-pyrazole derivative 1 Melanoma> CUR[4]
Thieno[2,3-c]pyrazole derivative Tpz-1 Various (14 lines)< 1[5]
Pyrazoline derivative II MCF-70.06[6]
Pyrazolopyridine derivative 19 HeLa4.26 µg/mL[7]

TNBC: Triple-Negative Breast Cancer

Table 2: Anti-inflammatory Activity of Substituted Pyrazole Derivatives
Compound/Derivative ClassAssayInhibition (%)ED50 (µmol/kg)Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Carrageenan-induced paw edemaBetter than Diclofenac-[8]
Thiadiazole-pyrazole analogue 6i Carrageenan-induced paw edema (4h)48.1-[9]
Bipyrazole 10 Carrageenan-induced paw edema-35.7[10]
Pyranopyrazole 27 Carrageenan-induced paw edema-38.7[10]
Table 3: Antimicrobial Activity of Substituted Pyrazole Derivatives
Compound/Derivative ClassOrganismMIC (µg/mL)Reference
Pyrazole derivative 3 Escherichia coli0.25[8]
Pyrazole derivative 4 Streptococcus epidermidis0.25[8]
Pyrazole derivative 2 Aspergillus niger1[8]
N-(trifluoromethylphenyl) pyrazole derivative 28 MRSA0.78[11]
Pyrazole-thiophene derivative 7b Various pathogens0.22 - 0.25[12]
Pyrazole derivative 9g Escherichia coli15.6[13]
Pyrazole derivative 2f & 2g Staphylococcus aureus12.5[14]
Pyrazole derivative 2f & 2g Candida albicans12.5[14]
Table 4: Antiparasitic Activity of Substituted Pyrazole Derivatives
Compound/Derivative ClassParasiteIC50 (µM)Reference
4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivativeLeishmania mexicana≤ 10[15]
4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivativeTrypanosoma brucei brucei≤ 10[15]
Benzophenone-pyrazole derivative 1c Cruzain (T. cruzi)42.8[16]
Dihydronaphthoquinone-pyrazole derivativeTrypanosoma brucei rhodesiense6.1[17]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the design and replication of experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

  • Principle: Subplantar injection of carrageenan in the rat or mouse paw induces a biphasic inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

  • Procedure:

    • Animal Acclimatization: Acclimatize rodents to the laboratory conditions for at least one week before the experiment.

    • Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

    • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. The formula for calculating the percentage inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][19]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

    • Inoculation: Inoculate each well containing the diluted antimicrobial agent with the prepared inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

    • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

    • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating anticancer activity and a common signaling pathway targeted by pyrazole derivatives.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., Cancer Cell Lines) compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment Expose cells mtt_assay MTT Assay for Cell Viability (IC50) compound_treatment->mtt_assay Assess viability animal_model Animal Model (e.g., Xenograft) mtt_assay->animal_model Promising compounds drug_administration Drug Administration animal_model->drug_administration Treat animals tumor_measurement Tumor Volume Measurement drug_administration->tumor_measurement Monitor tumor growth toxicity_assessment Toxicity Assessment drug_administration->toxicity_assessment Monitor health end End tumor_measurement->end toxicity_assessment->end start Start start->cell_culture

Caption: A typical workflow for evaluating the anticancer activity of a compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, a comparative analysis of structurally related pyrazole derivatives provides valuable insights into its potential therapeutic applications. The presence of the 4-nitro group suggests a likelihood of significant anticancer and antimicrobial properties. The N-propanenitrile moiety may further modulate this activity and influence the compound's pharmacokinetic profile.

The data and protocols presented in this guide offer a framework for researchers to design and conduct comprehensive studies to elucidate the specific biological activities of this compound. Further investigation is warranted to confirm these predicted activities and to explore the full therapeutic potential of this and other novel pyrazole derivatives.

References

A Comparative Spectroscopic Guide to 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected spectroscopic characteristics of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile and its derivatives. Due to the limited availability of direct experimental data for this specific compound in public literature, this analysis is built upon a comprehensive review of spectroscopic data from closely related pyrazole derivatives, including nitropyrazoles and pyrazole propanenitriles. The information presented herein serves as a predictive tool to aid in the characterization and analysis of this compound class.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic features of this compound, based on data from analogous compounds. These tables are intended to provide a baseline for comparison with experimentally obtained data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification/Comparison
Pyrazole C3-H ~8.0 - 8.5~135 - 140The presence of the electron-withdrawing nitro group at C4 will deshield the C3 and C5 protons.[1][2]
Pyrazole C5-H ~8.5 - 9.0~125 - 130Similar to C3-H, the C5 proton is deshielded by the nitro group.
Pyrazole C4 -~145 - 150The carbon bearing the nitro group will be significantly downfield.
N-CH₂ ~4.5 - 5.0~45 - 50The methylene group attached to the pyrazole nitrogen will be a triplet.
CH₂-CN ~3.0 - 3.5~15 - 20The methylene group adjacent to the nitrile will be a triplet.
CN -~115 - 120The nitrile carbon typically appears in this region.

Note: Spectra are predicted for CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are referenced to TMS.

Table 2: Key Infrared (IR) Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
C≡N (Nitrile) 2240 - 2260MediumA sharp, characteristic peak for the nitrile group.
NO₂ (Asymmetric) 1520 - 1560StrongCharacteristic for aromatic nitro compounds.[3][4]
NO₂ (Symmetric) 1340 - 1380StrongCharacteristic for aromatic nitro compounds.[3][4]
C=C, C=N (Pyrazole Ring) 1400 - 1600Medium-StrongA series of bands corresponding to the pyrazole ring stretching vibrations.[2]
C-H (Aromatic) 3100 - 3200MediumStretching vibrations of the C-H bonds on the pyrazole ring.
C-H (Aliphatic) 2850 - 3000MediumStretching vibrations of the C-H bonds in the propanenitrile chain.

Table 3: Expected Mass Spectrometry (MS) Fragmentation

Ion Predicted m/z Notes
[M]⁺ 180.05The molecular ion peak.
[M-NO₂]⁺ 134.05Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.
[M-C₃H₄N]⁺ 113.02Cleavage of the propanenitrile side chain.
[C₃H₂N₂O₂]⁺ 112.01Fragment corresponding to the 4-nitropyrazole ring.
[C₃H₄N]⁺ 54.04Fragment corresponding to the propanenitrile side chain.

Note: Predictions are for Electron Ionization Mass Spectrometry (EI-MS).

Table 4: Predicted UV-Vis Spectroscopic Data

Solvent Predicted λmax (nm) Molar Absorptivity (ε) Electronic Transition
Ethanol/Methanol ~270 - 290Moderate to Highπ → π* transition of the nitropyrazole chromophore.
Acetonitrile ~265 - 285Moderate to Highπ → π* transition, may show a slight blue shift compared to protic solvents.

Note: The position and intensity of the absorption maximum can be influenced by the solvent polarity and the presence of other substituents on the pyrazole ring.[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives, based on standard laboratory practices.[1][2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and 1024 or more scans. Proton decoupling is typically used.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization: Use Electron Ionization (EI) at 70 eV for volatile and thermally stable compounds to induce fragmentation and provide structural information. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often providing a strong molecular ion peak.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: Determine the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel pyrazole derivative.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Pyrazole Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR NMR NMR Spectroscopy - ¹H and ¹³C Chemical Shifts - Structural Connectivity Purification->NMR UV_Vis UV-Vis Spectroscopy - Electronic Transitions - Conjugation Purification->UV_Vis Data_Analysis Combined Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

References

comparative study of the reactivity of 3-nitropyrazole and 4-nitropyrazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Chemical Reactivity of 3-Nitropyrazole and 4-Nitropyrazole

This guide provides a detailed comparative analysis of the chemical reactivity of two key isomers: 3-nitropyrazole and 4-nitropyrazole. These compounds are crucial intermediates in the synthesis of pharmaceuticals and energetic materials.[1][2] Understanding their distinct reactivity profiles is essential for researchers, scientists, and professionals in drug development and materials science. This document outlines their synthesis, comparative reactivity in various key chemical transformations, and detailed experimental protocols, supported by quantitative data.

Physicochemical Properties

The position of the nitro group on the pyrazole ring significantly influences the physical and chemical properties of the isomers. 4-Nitropyrazole generally exhibits a higher melting point and density compared to its 3-nitro counterpart. The electron-withdrawing nature of the nitro group also affects the acidity of the N-H proton, which is reflected in their pKa values.

Property3-Nitropyrazole4-NitropyrazoleReference
Molecular Formula C₃H₃N₃O₂C₃H₃N₃O₂[2][3]
Molecular Weight 113.07 g/mol 113.07 g/mol [2][3]
Melting Point 137-140 °C160-164 °C[2][4]
Density ~1.5 g/cm³1.55 g/cm³[2][4]
pKa 9.79.63 (Predicted)[5]

Synthesis Pathways

The synthesis of 3-nitropyrazole and 4-nitropyrazole typically starts from pyrazole, but the pathways to each isomer differ in their reaction conditions, particularly in the final nitration or rearrangement step.

// Nodes pyrazole [label="Pyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; n_nitropyrazole [label="N-Nitropyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; three_np [label="3-Nitropyrazole", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; four_np [label="4-Nitropyrazole", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges pyrazole -> n_nitropyrazole [label="Nitration\n(HNO₃/Ac₂O)", color="#4285F4"]; n_nitropyrazole -> three_np [label="Thermal Rearrangement\n(e.g., Benzonitrile, 180°C)", color="#34A853"]; pyrazole -> four_np [label="Direct Nitration\n(fuming HNO₃ / fuming H₂SO₄, 50°C)", color="#EA4335"]; n_nitropyrazole -> four_np [label="Rearrangement\n(H₂SO₄, room temp.)", color="#FBBC05"]; } caption: Synthesis routes for 3-nitropyrazole and 4-nitropyrazole.

Synthesis of 3-Nitropyrazole: The most common method for synthesizing 3-nitropyrazole involves a two-step process. First, pyrazole is nitrated to form N-nitropyrazole using reagents like a nitric acid/acetic anhydride mixture.[6][7] The resulting N-nitropyrazole then undergoes an uncatalyzed, intramolecular thermal rearrangement in a high-boiling solvent such as benzonitrile to yield 3-nitropyrazole.[3][8]

Synthesis of 4-Nitropyrazole: 4-Nitropyrazole can be synthesized via several routes. One efficient method is the direct nitration of pyrazole using a potent nitrating mixture, such as fuming nitric acid and fuming sulfuric acid.[1] This one-pot, two-step method can achieve high yields.[1] Alternatively, 4-nitropyrazole can also be obtained through the rearrangement of N-nitropyrazole in sulfuric acid at room temperature.[4]

Comparative Reactivity

The location of the electron-withdrawing nitro group dictates the reactivity of the pyrazole ring. It deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, with notable differences between the 3- and 4-positions.

ReactivityComparison cluster_3NP 3-Nitropyrazole Reactivity cluster_4NP 4-Nitropyrazole Reactivity three_np 3-Nitropyrazole three_np_nuc Nucleophilic Attack (favored at C5) three_np->three_np_nuc Nu⁻ three_np_elec Electrophilic Attack (deactivated, C4) three_np->three_np_elec E⁺ four_np 4-Nitropyrazole four_np_nuc Nucleophilic Attack (less favored) four_np->four_np_nuc Nu⁻ four_np_elec Electrophilic Attack (deactivated, C3/C5) four_np->four_np_elec E⁺

Reaction Type3-Nitropyrazole4-NitropyrazoleKey Differences & Supporting Data
N-H Acidity The N-H proton is acidic and can be removed by a base.The N-H proton is also acidic, with a similar predicted pKa to the 3-nitro isomer.Both isomers can be readily N-functionalized after deprotonation.[9][10]
Electrophilic Substitution The ring is strongly deactivated. Further nitration can lead to 3,4-dinitropyrazole.[7]The ring is strongly deactivated.The nitro group deactivates the pyrazole ring towards electrophilic substitution in both isomers.[4]
Nucleophilic Substitution More susceptible to nucleophilic substitution, particularly at the C5 position, especially in N-substituted derivatives.Generally less reactive towards nucleophilic substitution of the nitro group.In N-substituted dinitropyrazoles, the nitro group at the 3-position is regioselectively substituted over the 4-position.[11] This suggests the 3-nitro position activates the ring for SNAr more effectively.
Reduction to Amine The nitro group can be reduced to an amino group using standard methods (e.g., SnCl₂, Ni-Re/hydrazine).[12]The nitro group is readily reduced to form 4-aminopyrazole.[13]Reduction is a common transformation for both isomers, often used to synthesize precursors for pharmaceuticals and energetic materials.[13][14]
N-Alkylation Undergoes N-alkylation with various agents after deprotonation.[9]Readily undergoes N-alkylation. Reaction with agents like iodomethane or 2-bromoethanol proceeds efficiently.[4][9]Alkylation of N-unsubstituted nitropyrazoles can lead to a mixture of N1 and N2 isomers, though specific conditions can favor one over the other.[13][15]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-1H-pyrazole

This procedure is adapted from the thermal rearrangement of 1-nitropyrazole.

Materials:

  • 1-Nitropyrazole (3.45 g, 30.5 mmol)

  • Benzonitrile (33 mL)

  • Hexane

Procedure:

  • A mixture of 1-nitropyrazole and benzonitrile is heated with stirring at 180 °C for 3 hours.[3]

  • After the reaction is complete, the mixture is cooled to room temperature.[3]

  • The mixture is diluted with hexane and stirring is continued for an additional 20 minutes at room temperature.[3]

  • The precipitated solid is collected by filtration to yield 3-nitro-1H-pyrazole.[3]

  • Typical Yield: 91%.[3]

Protocol 2: Synthesis of 4-Nitropyrazole

This procedure describes the direct nitration of pyrazole.

Materials:

  • Pyrazole (8.5 g)

  • Concentrated Sulfuric Acid (15 cm³)

  • Concentrated Nitric Acid (18 cm³, density = 1.4 g/mL)

  • Ice

Procedure:

  • Pyrazole is mixed with concentrated sulfuric acid, pre-cooled to 0 °C.[2]

  • Cold concentrated nitric acid is added slowly while maintaining the low temperature in an ice-salt bath.[2]

  • The reaction mixture is heated under reflux for 3 hours.[2]

  • After cooling to room temperature, an additional nitration mixture (6 cm³ concentrated H₂SO₄ and 6 cm³ HNO₃) is added dropwise.[2]

  • The mixture is heated again under reflux for another 3 hours, then cooled and left to stand overnight.[2]

  • The reaction solution is poured slowly into ice (80 g).[2]

  • The precipitate is collected by filtration, washed with cold water and cold ethanol, and purified by recrystallization from toluene.[2]

  • Typical Yield: 56%.[2] (Note: Optimized procedures using fuming acids can achieve yields up to 85%.[1])

Conclusion

While both 3-nitropyrazole and 4-nitropyrazole are deactivated towards electrophilic attack due to the electron-withdrawing nitro group, their reactivity profiles diverge significantly in nucleophilic substitution reactions. The 3-nitro isomer and its derivatives are generally more susceptible to nucleophilic attack, particularly at adjacent carbon atoms, compared to the 4-nitro isomer. Both isomers are readily N-functionalized and their nitro groups can be reduced to amines, making them versatile building blocks. The choice between these isomers is therefore critically dependent on the desired subsequent transformations, with their distinct electronic properties guiding the synthetic strategy.

References

A Comparative Guide to Purity Assessment of Synthesized 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile, a key intermediate in various chemical syntheses. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate an informed selection of the most suitable purity assessment strategy.

Synthesis and Potential Impurities of this compound

The synthesis of this compound is commonly achieved through a Michael addition reaction between 4-nitropyrazole and acrylonitrile. This reaction, while generally efficient, can lead to the formation of several impurities that need to be identified and quantified to ensure the quality of the final product.

Hypothetical Synthesis Reaction:

4-nitro-1H-pyrazole + Acrylonitrile → this compound

Potential Impurities Include:

  • Unreacted 4-nitropyrazole: Incomplete reaction can lead to the presence of the starting pyrazole.

  • Regioisomer (3-(4-nitro-1H-pyrazol-2-yl)propanenitrile): Alkylation of the pyrazole ring can occur at the N2 position, leading to a structural isomer.

  • Polyacrylonitrile: Polymerization of the acrylonitrile starting material can result in oligomeric or polymeric impurities.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an excellent choice for determining the purity of synthesized organic molecules.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A reversed-phase HPLC method is well-suited for the analysis of the moderately polar this compound.

ParameterRecommended Conditions
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-13 min: 80% to 20% B13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Hypothetical HPLC Analysis Results

Below is a table summarizing the hypothetical results from an HPLC analysis of a synthesized batch of this compound.

PeakRetention Time (min)Area (%)Identification
13.50.8Unreacted 4-nitropyrazole
26.298.5This compound
37.10.73-(4-nitro-1H-pyrazol-2-yl)propanenitrile

Purity by HPLC (Area %): 98.5%

Comparison with Alternative Purity Assessment Methods

While HPLC is a robust method, a comprehensive purity assessment often benefits from the use of orthogonal techniques. The following table compares HPLC with other common methods for purity determination.

Analytical MethodPrinciplePurity Result (Hypothetical)AdvantagesDisadvantages
HPLC-UV Chromatographic separation based on polarity, with UV detection.98.5% (Area Normalization)High resolution and sensitivity; quantitative; widely available.Requires reference standards for impurity identification; response factors may vary between compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, with mass-based detection.98.2% (Area Normalization)Excellent for volatile impurities and structural elucidation of impurities.Not suitable for non-volatile or thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification based on the ratio of analyte signals to a certified internal standard.98.8% (w/w)Provides absolute purity without the need for a specific reference standard of the analyte; non-destructive.[1]Lower sensitivity than chromatographic methods; requires a high-purity internal standard.[1]
Differential Scanning Calorimetry (DSC) Measures the change in heat flow to a sample as a function of temperature to determine purity based on melting point depression.[2]99.1 mol%Provides a measure of absolute purity for crystalline solids; no reference standard needed.[3]Only applicable to crystalline and thermally stable compounds; less sensitive to amorphous impurities.[4]

Detailed Methodologies for Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane.

Expected Results: The GC-MS analysis would provide a chromatogram separating volatile components. The mass spectrum of the main peak corresponding to this compound and any impurities would show characteristic fragmentation patterns, aiding in their identification.[5] The fragmentation of pyrazoles often involves the loss of HCN and N₂.[5]

Quantitative Nuclear Magnetic Resonance (qNMR)

Experimental Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a precise volume of the deuterated solvent. Transfer to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard.

Expected Results: The ¹H NMR spectrum will show distinct signals for the protons of this compound and the internal standard.[1] The purity of the sample is calculated by comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and weighed masses.[6]

Differential Scanning Calorimetry (DSC)

Experimental Protocol:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans.

  • Sample Mass: 1-3 mg, accurately weighed.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.

  • Temperature Program: Heat the sample through its melting range.

Expected Results: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. For an impure sample, the melting peak will be broader and at a lower temperature compared to a pure sample.[7] The purity can be calculated from the shape of the melting curve using the van't Hoff equation.[8] This method is most accurate for purities above 98.5 mol%.[4]

Visualizing the Workflow and Relationships

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Assessment Methods cluster_data Data Analysis & Comparison Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC Analysis Purified_Product->HPLC Primary Quantitative Method GCMS GC-MS Analysis Purified_Product->GCMS Volatile Impurity Profile qNMR qNMR Analysis Purified_Product->qNMR Absolute Purity Determination DSC DSC Analysis Purified_Product->DSC Bulk Crystalline Purity Data_Comparison Comparative Data Analysis HPLC->Data_Comparison GCMS->Data_Comparison qNMR->Data_Comparison DSC->Data_Comparison Final_Purity Final Purity Assignment Data_Comparison->Final_Purity

References

Confirming the Molecular Weight of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of novel chemical entities. This guide provides a comparative analysis of the theoretical versus expected experimental molecular weight of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile, confirmed by mass spectrometry. Detailed experimental protocols and a discussion of alternative analytical techniques are also presented to support robust compound verification.

Executive Summary

This guide outlines the process for confirming the molecular weight of this compound. The theoretical molecular weight has been calculated based on its chemical formula, C6H6N4O2. While experimental mass spectrometry data for this specific molecule is not publicly available, this guide presents the expected results based on the known fragmentation patterns of similar nitropyrazole compounds. Mass spectrometry is the preferred method for this determination due to its high accuracy and sensitivity. Alternative methods for molecular weight determination are also briefly discussed.

Data Presentation: Theoretical vs. Expected Experimental Molecular Weight

The primary method for confirming the molecular weight of a pure compound is mass spectrometry. The table below compares the calculated theoretical molecular weight with the expected experimental values obtained from mass spectrometry.

ParameterTheoretical ValueExpected Experimental Value (Mass Spectrometry)Notes
Molecular Formula C6H6N4O2C6H6N4O2Determined from the chemical structure.
Average Molecular Weight 182.14 g/mol Not directly measured by MSUseful for stoichiometric calculations.
Monoisotopic Mass 182.0494 Dam/z of [M+H]+ ≈ 183.0567The most abundant isotope mass, which is what is measured by high-resolution mass spectrometry. The expected experimental value is for the protonated molecule.
Expected Adducts N/A[M+H]+, [M+Na]+, [M+K]+Common adducts observed in electrospray ionization (ESI) mass spectrometry.

Experimental Protocol: Molecular Weight Confirmation by Mass Spectrometry

This section details the standard operating procedure for confirming the molecular weight of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Objective: To determine the experimental molecular weight of this compound and compare it with the theoretical value.

Materials:

  • This compound sample

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (for mobile phase modification)

  • Calibrant solution for the mass spectrometer

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrospray Ionization (ESI) source

  • Time-of-Flight (TOF) Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

  • Instrument Calibration:

    • Calibrate the TOF mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy.

  • LC-MS Analysis:

    • Set up the HPLC system with a suitable C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% methanol with 0.1% formic acid).

    • Inject 5 µL of the prepared sample.

    • Run a gradient elution to separate the compound from any potential impurities.

    • The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas Pressure: 35 psi

    • Drying Gas Flow: 8 L/min

    • Drying Gas Temperature: 325 °C

    • Mass Range: m/z 50-500

    • Data Acquisition: Centroid mode

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the compound of interest based on its retention time.

    • Examine the mass spectrum for this peak.

    • Identify the protonated molecular ion peak ([M+H]+).

    • Compare the measured m/z of the [M+H]+ peak with the theoretical value (183.0567 Da).

    • Look for other common adducts such as [M+Na]+ and [M+K]+ to further confirm the molecular weight.

    • Analyze the fragmentation pattern if MS/MS data is acquired to confirm the structure. Expected fragments would arise from the loss of the nitro group (NO2), nitric oxide (NO), and hydrogen cyanide (HCN).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow for confirming the molecular weight of this compound by mass spectrometry.

Caption: Workflow for Molecular Weight Confirmation by LC-MS.

Comparison with Other Alternatives

While mass spectrometry is the gold standard for molecular weight determination of small molecules, other techniques can also be employed, particularly for polymers or when mass spectrometry is not available.

TechniquePrincipleAdvantagesDisadvantagesApplicability to Target Compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High accuracy, high sensitivity, provides structural information through fragmentation.Requires ionization of the sample.Excellent .
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Can determine molecular weight distribution for polymers.Provides a relative molecular weight based on calibration standards.Not suitable for small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used for molecular weight estimation of polymers through end-group analysis.Provides detailed structural information.Not a direct method for molecular weight determination of small molecules.Not suitable for primary molecular weight confirmation.
Light Scattering Measures the intensity of scattered light to determine the molar mass.Provides an absolute molecular weight.Less sensitive than MS, requires higher sample concentrations.Possible, but less practical and accurate than MS for a small molecule.

Conclusion

Mass spectrometry is the most effective and accurate method for confirming the molecular weight of this compound. The expected experimental data from ESI-TOF MS should show a protonated molecular ion ([M+H]+) at an m/z value that closely matches the theoretical monoisotopic mass. This, combined with the observation of characteristic adducts and fragmentation patterns, provides unambiguous confirmation of the compound's molecular weight and supports its structural elucidation. For drug development and research professionals, utilizing this robust analytical technique is essential for ensuring the identity and purity of synthesized compounds.

A Comparative Guide to Catalysts in Pyrazole Synthesis: Efficacy, Protocols, and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazoles is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of various catalytic systems for pyrazole synthesis, supported by experimental data, detailed methodologies, and visual representations of reaction pathways to aid in catalyst selection and experimental design.

The synthesis of the pyrazole core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research, leading to the development of a diverse array of catalytic methods. These methods offer significant advantages over traditional synthesis routes, including improved yields, milder reaction conditions, and greater functional group tolerance. This comparison focuses on the efficacy of metal-based catalysts, organocatalysts, and nanocatalysts in promoting pyrazole formation.

Comparative Efficacy of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency and outcome of pyrazole synthesis. The following table summarizes the performance of various catalysts based on key experimental parameters.

Catalyst TypeCatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Metal-Based Silver Nitrate (AgNO₃)N'-benzylidene-4-methylbenzenesulfonohydrazide, Ethyl 4,4,4-trifluoro-3-oxobutanoateDichloroethane6012up to 99[1][2]
Ruthenium (II) complexes1,3-diols, HydrazinesToluene11024Good[3][4]
Nickel-based heterogeneous catalystAcetophenones, Aldehydes, HydrazineEthanolRoom Temp3Good to Excellent[5]
Copper(I) oxide (Cu₂O)N,N-disubstituted hydrazines, AlkynoatesDichloromethane8012Good[4]
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateWater800.595[1][6]
Organocatalyst Molecular Iodine (I₂)Aldehyde hydrazones, Electron-deficient olefinsDMF801235[2]
Secondary AminesCarbonyl compounds, DiazoacetatesDichloromethaneRoom Temp1-24High[7]
Nanocatalyst Ag/La-ZnO core-shellAryl aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateSolvent-freeRoom Temp10-25 minExcellent[8]
Magnetic Fe₃O₄@CoFe-LDHAcetoacetate, Malononitrile, Aldehydes, Hydrazine hydrateEthanol700.5High[9]
Graphene Oxide Nanoparticles1,3-dicarbonyl compounds, HydrazineEthanolReflux0.5-1High[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Protocol 1: Silver-Catalyzed Synthesis of 5-aryl-3-trifluoromethyl Pyrazoles[1]

A mixture of N'-benzylidene-4-methylbenzenesulfonohydrazide (0.5 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (0.6 mmol), silver nitrate (AgNO₃, 10 mol%), and potassium carbonate (K₂CO₃, 1.0 mmol) in dichloroethane (2 mL) is stirred at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired trifluoromethylated pyrazole derivative.

Protocol 2: Nano-ZnO Catalyzed Synthesis of 1,3,5-substituted Pyrazoles[1][6]

In a round-bottom flask, a mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO catalyst (10 mol%) in water (5 mL) is stirred at 80 °C for 30 minutes. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is filtered, washed with water, and dried. The crude product can be further purified by recrystallization.

Protocol 3: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles[5]

To a solution of acetophenone (0.1 mol) and hydrazine (0.1 mol) in ethanol (10 mL), a solid Nickel-based heterogeneous catalyst (10 mol%) is added. The mixture is stirred for 30 minutes at room temperature. Benzaldehyde (0.1 mol) is then added dropwise, and the reaction mixture is stirred for an additional 3 hours. After completion, the product is washed with water and toluene and purified by recrystallization from methanol or column chromatography.

Mechanistic Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental procedures can provide a deeper understanding of the synthesis process. The following diagrams were generated using the DOT language.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Protonation Protonation of Carbonyl 1_3_Dicarbonyl->Protonation 1 Hydrazine Hydrazine Derivative Nucleophilic_Attack1 Nucleophilic Attack by Hydrazine Hydrazine->Nucleophilic_Attack1 2 Acid_Catalyst Acid Catalyst Acid_Catalyst->Protonation Protonation->Nucleophilic_Attack1 Hydrazone_Formation Hydrazone Intermediate Nucleophilic_Attack1->Hydrazone_Formation Intramolecular_Attack Intramolecular Nucleophilic Attack Hydrazone_Formation->Intramolecular_Attack 3 Cyclic_Intermediate Cyclic Intermediate Intramolecular_Attack->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration 4 Dehydration->Acid_Catalyst Regeneration Pyrazole Pyrazole Dehydration->Pyrazole Experimental_Workflow Start Start Reactant_Mixing Mix Reactants and Catalyst in Solvent Start->Reactant_Mixing Reaction Heat and Stir Reaction Mixture (Monitor by TLC) Reactant_Mixing->Reaction Workup Reaction Workup (e.g., Cooling, Filtration) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (e.g., NMR, MS) Purification->Characterization End End Characterization->End

References

Validating a Novel HPLC-UV Method for Nitropyrazole Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the validation of analytical methods is a critical step to ensure the accuracy, reliability, and consistency of quantitative data. This guide provides a comparative overview of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of nitropyrazole compounds, benchmarked against an alternative Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This guide is intended to assist in the selection of the appropriate analytical technique based on performance characteristics and experimental requirements.

Method Performance Comparison

The choice of an analytical method for quantifying nitropyrazole compounds is contingent upon the specific needs of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the instrumentation available. The following table summarizes key performance parameters for a new HPLC-UV method compared to a highly sensitive LC-MS/MS method, providing a foundation for an objective comparison.

ParameterNew HPLC-UV MethodAlternative LC-MS/MS Method
Linearity (R²) > 0.999[1][2]> 0.998[2]
Accuracy (% Recovery) 98-102%[1]94-107%[2]
Precision (% RSD) < 2%[1]< 7%[2]
Limit of Detection (LOD) ~2 µg/mL0.6–10.0 ng/mL[2]
Limit of Quantification (LOQ) ~7 µg/mL1.25–1250 ng/mL[2]

Analytical Method Validation Workflow

The validation of a new analytical method is a systematic process that ensures the procedure is suitable for its intended purpose. The workflow begins with the development and optimization of the method, followed by a comprehensive validation of its performance parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH), before it can be implemented for routine analysis.

Analytical_Method_Validation_Workflow A Method Development (Selectivity, Initial Conditions) B Method Optimization (Mobile Phase, Gradient, Flow Rate) A->B Refinement C Method Validation (ICH Guidelines) B->C Finalized Protocol D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Robustness C->H I System Suitability Testing D->I Performance Verified E->I Performance Verified F->I Performance Verified G->I Performance Verified H->I Performance Verified J Routine Analysis & Quality Control I->J Implementation

Workflow for the validation of a new analytical method.

Experimental Protocols

Detailed methodologies for the new HPLC-UV method and the alternative LC-MS/MS technique are provided below. These protocols serve as a foundational guide and may require further optimization based on the specific nitropyrazole compound and sample matrix.

New Method: Reversed-Phase HPLC-UV

This robust method is designed for the accurate quantification of nitropyrazole compounds in bulk drug substances and simple formulations.

1. Reagents and Materials:

  • Nitropyrazole reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid or Formic acid (Analytical grade)[3]

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[1]

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.[3] A gradient can be used, for example: 0-5 min: 10% Acetonitrile; 5-20 min: 10-80% Acetonitrile; 20-25 min: 80% Acetonitrile; 25.1-30 min: 10% Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min[1][3]

  • Column Temperature: 30-40°C[1][3]

  • Injection Volume: 10-20 µL[1][3]

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific nitropyrazole compound (e.g., 285 nm for 4-Nitropyrazole).[4]

4. Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the nitropyrazole reference standard and dissolve in 100 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range (e.g., 2.5 - 50 µg/mL).[1]

  • Sample Solution: Accurately weigh the sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the established linear range. For formulations, an extraction step may be necessary.[1]

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.[1]

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and is ideal for the analysis of nitropyrazole compounds at trace levels, particularly in complex matrices like biological fluids or soil extracts.[5]

1. Reagents and Materials:

  • Nitropyrazole reference standard

  • Internal standard (e.g., a heavy-isotope labeled version of the analyte)[5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Perfluorooctanoic acid or Formic acid (LC-MS grade)

  • NaOH (for sample extraction)[5]

2. Instrumentation:

  • LC-MS/MS system with an Electrospray Ionization (ESI) source

  • Reversed-phase column (e.g., C18 or Biphenyl, 50 mm x 3 mm, 2.6 µm)[5]

  • Data acquisition and processing software

3. Chromatographic and MS Conditions:

  • Mobile Phase: A: 0.01% Perfluorooctanoic acid in water, B: Methanol.[5] A gradient elution is typically used.

  • Flow Rate: 0.4 mL/min[5]

  • Injection Volume: 1-5 µL[5]

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[2]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.[2] For example, for 3,4-dimethyl-1H-pyrazole (DMP), a transition of m/z 97.4→56.2 can be used for quantification.[5]

4. Sample Preparation (example for soil):

  • Spike the sample with the internal standard.[5]

  • Add 0.1 mL of 5 M NaOH and 5 mL of acetonitrile.[5]

  • Vortex mix for 10 minutes and centrifuge.[5]

  • Add a salt mixture (e.g., NaCl/MgSO4) to remove water, vortex, and centrifuge again.[5]

  • Transfer the acetonitrile extract to a new vial and evaporate to dryness under nitrogen.[5]

  • Reconstitute the residue in methanol (e.g., 300 µL) and centrifuge at high speed.[5]

  • Analyze the supernatant by LC-MS/MS.[5]

References

Comparative Analysis of Structure-Activity Relationships in Pyrazole-Based Compounds: Insights for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile analogs are not extensively available in the public domain, a comprehensive analysis of related pyrazole derivatives provides valuable insights into the key structural features influencing their biological activity. This guide synthesizes findings from broader SAR studies on nitropyrazoles and N-substituted pyrazoles to inform the rational design of novel analogs with potential therapeutic applications.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The biological profile of these compounds is highly dependent on the nature and position of substituents on the pyrazole ring.

General Structure-Activity Relationships of Substituted Pyrazoles

The following table summarizes the general influence of substituents at various positions on the pyrazole ring, gleaned from studies on diverse classes of pyrazole-containing compounds. This information can serve as a foundational guide for predicting the impact of modifications to the this compound scaffold.

PositionSubstituent TypeGeneral Effect on Biological ActivityKey Insights
N1 Alkyl, Aryl, CyanoethylInfluences pharmacokinetic properties and can interact with specific binding pockets. The cyanoethyl group may act as a hydrogen bond acceptor or be involved in metabolic transformations.The propanenitrile group in the target scaffold is critical for defining its interaction with biological targets. Modifications to the length or nature of this chain are likely to significantly impact activity.
C3 Aryl, HeteroarylOften a key pharmacophoric element. Substitution on the aryl ring can modulate potency and selectivity.In the target scaffold, this position is unsubstituted. Introduction of small alkyl or substituted aryl groups could explore new binding interactions.
C4 Nitro, Halogen, AminoThe electron-withdrawing nitro group significantly influences the electronic properties of the pyrazole ring, potentially enhancing interactions with target proteins.[6]The 4-nitro group is a defining feature of the target compound. Its replacement with other electron-withdrawing or -donating groups would be a primary focus of SAR studies to probe electronic requirements for activity.
C5 Aryl, AlkylCan influence steric interactions within the binding site.Similar to the C3 position, this position is unsubstituted in the parent structure. Introducing substituents here could modulate the compound's steric profile and biological activity.

Experimental Protocols

The evaluation of novel this compound analogs would necessitate a battery of standardized in vitro and in vivo assays to determine their biological activity and pharmacological profile. Below are representative protocols for key experiments.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

2. Anti-inflammatory Activity Assay (COX-2 Inhibition Assay)

  • Objective: To assess the inhibitory effect of the compounds on cyclooxygenase-2 (COX-2) enzyme activity.

  • Methodology:

    • A commercially available COX-2 inhibitor screening assay kit is used.

    • The test compounds at various concentrations are pre-incubated with purified COX-2 enzyme.

    • Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.

    • The production of prostaglandin H2 (PGH2), the product of the COX-2 reaction, is measured, often via a colorimetric or fluorometric method as per the kit's instructions.

    • The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[2]

3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial or fungal strains.

  • Methodology:

    • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

    • A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Logical Flow of a Structure-Activity Relationship Study

The following diagram illustrates a typical workflow for conducting an SAR study on a novel chemical scaffold like this compound.

SAR_Workflow cluster_0 Lead Identification & Initial Screening cluster_1 Analog Synthesis & SAR Exploration cluster_2 Data Analysis & Model Refinement cluster_3 Lead Optimization Lead Compound This compound Initial Screening Primary Biological Assays (e.g., Cytotoxicity, Antimicrobial) Lead Compound->Initial Screening Analog Design Systematic Structural Modifications (R1, R2, R3, R4 substitutions) Initial Screening->Analog Design Active Hit Chemical Synthesis Synthesis of Analog Library Analog Design->Chemical Synthesis Analog Screening Screening of Analogs (Same assays as initial screening) Chemical Synthesis->Analog Screening SAR Analysis Structure-Activity Relationship Analysis Analog Screening->SAR Analysis QSAR Modeling Quantitative SAR (QSAR) (Optional, for larger datasets) SAR Analysis->QSAR Modeling Optimized Lead Identification of Optimized Lead Compound(s) SAR Analysis->Optimized Lead QSAR Modeling->Analog Design Refined Design Hypotheses Secondary Assays Advanced In Vitro & In Vivo Testing (e.g., Mechanism of Action, ADME/Tox) Optimized Lead->Secondary Assays

Caption: Workflow for a typical SAR study.

References

Safety Operating Guide

Safe Disposal of 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile as a hazardous chemical waste. The proper disposal of this compound is critical for laboratory safety and environmental protection. Due to the presence of a nitro group and a nitrile group, this substance should be handled with care, assuming it may possess toxic and potentially reactive properties. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

This guide provides a detailed framework for the safe handling and disposal of this compound, based on best practices for managing nitrated organic compounds and nitriles in a research environment.

I. Hazard Assessment and Chemical Profile

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its hazard assessment is necessary. The primary hazards are associated with its functional groups:

  • Nitrated Organic Compounds: These compounds can be sensitive to heat, shock, or friction and may have explosive properties. They are often toxic and can be environmental hazards.

  • Nitrile Compounds: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They may release hydrogen cyanide upon decomposition or reaction with acids.

  • Pyrazole Derivatives: This class of compounds exhibits a wide range of biological activities and potential toxicities.

Therefore, this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following minimum PPE is required:

PPE ItemSpecificationRationale
Gloves Nitrile glovesProvides protection against skin contact. Contaminated gloves should be disposed of as hazardous waste.[1]
Eye Protection Safety goggles or glassesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Footwear Closed-toe shoesProtects feet from spills.[1]

III. Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to minimize inhalation of any vapors.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently sweep up the material to avoid creating dust.

  • Collection: Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

IV. Standard Disposal Protocol

The following step-by-step procedure outlines the proper disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as hazardous waste in a designated container.

2. Container Selection and Labeling:

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations if in a solution.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

3. Storage:

  • Store the waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.

  • The container must be kept closed except when adding waste.[2]

4. Waste Pickup and Disposal:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to treat or neutralize the chemical waste yourself unless you are trained and equipped to do so and it is part of an established institutional protocol.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generation of Waste ppe Wear Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials waste_type->contaminated_materials Contaminated (Gloves, etc.) solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container materials_container Place in Labeled Contaminated Materials Container contaminated_materials->materials_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage materials_container->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

V. Rationale for Treating as Hazardous Waste

The decision to handle this compound as hazardous waste is based on the potential risks associated with its chemical structure.

HazardRationale Rationale for Treating as Hazardous Waste cluster_functional_groups Key Functional Groups cluster_potential_hazards Associated Potential Hazards compound This compound nitro Nitro Group (-NO2) compound->nitro nitrile Nitrile Group (-CN) compound->nitrile pyrazole Pyrazole Ring compound->pyrazole toxicity Toxicity (Oral, Dermal, Inhalation) nitro->toxicity reactivity Potential Reactivity / Explosivity nitro->reactivity nitrile->toxicity pyrazole->toxicity environmental Environmental Hazard toxicity->environmental conclusion Conclusion: Treat as Hazardous Waste toxicity->conclusion reactivity->environmental reactivity->conclusion environmental->conclusion

Caption: Rationale for treating the compound as hazardous waste.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: Essential Safety Protocols for 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety and logistical procedures for handling 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile in a laboratory setting. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate potential risks.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known hazards of its structural components: nitroarenes and nitriles. A conservative approach is essential. Aromatic nitro compounds are noted for their potential toxicity, including mutagenic and carcinogenic effects, and can be absorbed through the skin.[1][2] Nitriles also present toxicological risks. Therefore, stringent safety measures are required.

Personal Protective Equipment (PPE)

The primary defense against exposure is the consistent and correct use of Personal Protective Equipment. A comprehensive PPE strategy is mandatory for all personnel handling this compound.

Minimum PPE Requirements:

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[3] Given the potential for skin absorption of nitro compounds, double-gloving is recommended, especially for tasks with a higher risk of splashing.[2][3] Gloves must be removed immediately if contact with the chemical is suspected, and hands should be washed thoroughly before donning new gloves.[3][4]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] However, for procedures involving potential splashes or the handling of powders that could become airborne, chemical safety goggles and a face shield are mandatory.[3]

  • Protective Clothing: A lab coat is required for all procedures.[5] For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. All personal protective equipment must remain in the laboratory to prevent cross-contamination.[5]

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.[3][5]

Summary of Recommended Personal Protective Equipment

PPE CategoryMinimum RequirementRecommended for Splash/Powder Hazard
Hand Protection Single pair of disposable nitrile glovesDouble-gloving with nitrile gloves
Eye/Face Protection Safety glasses with side-shieldsChemical safety goggles and a face shield
Body Protection Lab coatChemically resistant apron over a lab coat
Foot Protection Closed-toe shoesClosed-toe shoes

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Assemble All Required PPE gather_mats Gather Materials & Spill Kit don_ppe Don PPE Correctly gather_mats->don_ppe Proceed to Handling handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem weigh_chem Weigh Compound handle_chem->weigh_chem prepare_sol Prepare Solution weigh_chem->prepare_sol decontaminate Decontaminate Work Area prepare_sol->decontaminate Proceed to Post-Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_solid Dispose of Solid Waste wash_hands->dispose_solid Proceed to Disposal dispose_liquid Dispose of Liquid Waste dispose_ppe Dispose of Contaminated PPE

Caption: Workflow for the safe handling of this compound.

Experimental Protocol Steps:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above.

    • Ensure a chemical spill kit is readily accessible.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • All manipulations of the solid compound or its solutions must be performed within a chemical fume hood to prevent inhalation of dust or vapors.[6][7]

    • When weighing the solid, use a draft shield or perform the task in a powder-containment hood if available.

    • Prepare solutions in the fume hood, adding the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: Collect all solid waste, including contaminated weigh paper and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Halogenated and non-halogenated waste streams should be kept separate if required by your institution's waste disposal protocols.[9]

  • Contaminated PPE: All disposable PPE, such as gloves and lab coats, that is contaminated or potentially contaminated must be disposed of as hazardous waste.[8]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6][8] All waste must be handled and disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.[6] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on waste stream management.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.